molecular formula C10H6FNO2 B1340020 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde CAS No. 640292-06-4

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Cat. No.: B1340020
CAS No.: 640292-06-4
M. Wt: 191.16 g/mol
InChI Key: ZCVSOFHLCCVOJD-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVSOFHLCCVOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584571
Record name 5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde
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Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640292-06-4
Record name 5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde
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Foundational & Exploratory

Technical Monograph: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It synthesizes specific chemical data with broader medicinal chemistry principles regarding the isoxazole scaffold.

Core Intermediate for Pharmacophore Development in Medicinal Chemistry

Executive Summary

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS: 640292-06-4) is a critical heterocyclic building block utilized extensively in the synthesis of bioactive small molecules. Its structural value lies in the synergy between the isoxazole core —a bioisostere for amide and ester bonds with proven stability—and the 4-fluorophenyl moiety , which enhances metabolic stability and lipophilicity (LogP) in drug candidates.

This guide provides a comprehensive review of its synthesis, chemical reactivity, and application in designing inhibitors for targets such as cholinesterase (Alzheimer’s), tubulin (Oncology), and bacterial enzymes.

Chemical Profile & Identification

PropertyData
IUPAC Name 5-(4-fluorophenyl)-1,2-oxazole-3-carbaldehyde
CAS Number 640292-06-4
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 91–95 °C
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
SMILES C1=CC(=CC=C1C2=CC(=NO2)C=O)F
Key Functional Groups Aldehyde (C-3 position), 4-Fluorophenyl (C-5 position)

Synthetic Pathways & Production

The synthesis of 3,5-disubstituted isoxazoles is chemically distinct from 3,4-disubstituted variants. The most robust "field-proven" route for the 3-carboxaldehyde derivative involves the Claisen condensation of 4-fluoroacetophenone with diethyl oxalate, followed by cyclization and functional group manipulation.

Retrosynthetic Analysis

The aldehyde functionality is typically accessed via the reduction of the corresponding ethyl ester or oxidation of the primary alcohol. Direct cyclization to the aldehyde is rare due to the instability of the formyl precursors under cyclization conditions.

Core Synthesis Workflow (Graphviz Visualization)

SynthesisPath Start1 4-Fluoroacetophenone Inter1 Diketo Ester Intermediate (Claisen Condensation) Start1->Inter1 NaOEt, EtOH, Reflux Start2 Diethyl Oxalate Start2->Inter1 Inter2 Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (Cyclization with NH2OH) Inter1->Inter2 NH2OH·HCl, EtOH, Reflux Inter3 5-(4-Fluorophenyl)isoxazole-3-methanol (Reduction) Inter2->Inter3 NaBH4, MeOH (Controlled Reduction) Final 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Inter2->Final Alternative: DIBAL-H, -78°C (Direct Reduction) Inter3->Final PCC or MnO2 (Oxidation)

Figure 1: Step-wise synthetic pathway from commercially available acetophenone precursors to the target aldehyde.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for isoxazole-3-carboxylate derivatives and adapted for the fluorophenyl analog.

Protocol A: Synthesis of the Ethyl Ester Intermediate

Objective: Create the isoxazole ring with the C-3 ester handle.

  • Reagents: 4-Fluoroacetophenone (10 mmol), Diethyl oxalate (12 mmol), Sodium ethoxide (12 mmol), Ethanol (anhydrous).

  • Condensation: Add sodium ethoxide to absolute ethanol at 0°C. Dropwise add a mixture of 4-fluoroacetophenone and diethyl oxalate. Stir at room temperature for 4 hours (solution turns yellow/orange).

  • Cyclization: Add Hydroxylamine hydrochloride (12 mmol) directly to the reaction mixture. Heat to reflux for 4–6 hours.

  • Workup: Evaporate ethanol. Resuspend residue in water and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate .

Protocol B: Reduction and Oxidation to Aldehyde

Objective: Convert the ester to the aldehyde without over-reduction or ring opening.

  • Reduction: Dissolve the ester (5 mmol) in Methanol (20 mL). Add NaBH₄ (10 mmol) in portions at 0°C. Stir for 2 hours. Quench with sat. NH₄Cl. Extract with DCM to obtain the Alcohol intermediate .

  • Oxidation: Dissolve the crude alcohol in DCM. Add Pyridinium Chlorochromate (PCC) (1.5 eq) or activated MnO₂ (10 eq). Stir at room temperature until TLC shows consumption of alcohol (typically 2–4 hours).

  • Isolation: Filter through a pad of Celite to remove chromium/manganese salts. Concentrate the filtrate.

  • Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2) yields the pure 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde .

Reactivity & Medicinal Chemistry Applications

The aldehyde group at the C-3 position is a versatile "warhead" for derivatization.[1] In drug discovery, this specific scaffold is valued for the Fluorine Effect : the fluorine atom blocks metabolic oxidation at the para-position of the phenyl ring, extending the half-life of the drug in vivo.

Reactivity Flowchart

Reactivity Core 5-(4-Fluorophenyl) isoxazole-3-carboxaldehyde Rxn1 Reductive Amination (NaCNBH3, R-NH2) Core->Rxn1 Rxn2 Schiff Base Formation (R-NH2, Acid Cat.) Core->Rxn2 Rxn3 Knoevenagel Condensation (Malononitrile, Base) Core->Rxn3 Rxn4 Oxidation (NaClO2 / H2O2) Core->Rxn4 Prod1 Secondary Amines (Kinase Inhibitors) Rxn1->Prod1 Prod2 Imines / Hydrazones (Antimicrobial Agents) Rxn2->Prod2 Prod3 Vinyl Nitriles (Michael Acceptors) Rxn3->Prod3 Prod4 Carboxylic Acids (Amide Coupling Precursors) Rxn4->Prod4

Figure 2: Divergent synthesis capabilities from the aldehyde core.

Key Therapeutic Areas
  • Alzheimer's Disease (AChE Inhibitors): Derivatives of this aldehyde, particularly when coupled with chromenone or amine moieties, have shown nanomolar inhibition of Acetylcholinesterase (AChE). The isoxazole ring interacts via pi-stacking within the enzyme's active site.

  • Oncology (Tubulin Polymerization): The 3,5-disubstituted isoxazole structure mimics the cis-stilbene binding motif found in Combretastatin A-4, a potent tubulin inhibitor. The 4-fluorophenyl group is essential for maintaining cytotoxicity while reducing metabolic clearance.

  • Antimicrobial Agents: Schiff bases derived from this aldehyde (reacting with hydrazides) exhibit broad-spectrum activity against Gram-positive bacteria by disrupting cell wall synthesis.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

References

  • Sigma-Aldrich. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Sheet. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883348. Link

  • Kiyani, H., & Ghorbani, F. (2014). Expeditious green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones catalyzed by nano-MgO. ResearchGate. Link

  • Al-Mulla, A. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central. Link

  • Chem-Impex. 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde (Analog Reference). Link

  • Santa Cruz Biotechnology. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Data. Link[2]

Sources

The 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Scaffold: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde . This document is structured for researchers and drug development professionals, moving beyond basic descriptions to explore the causal logic behind its chemical evolution and application.[1]

Executive Summary

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS: 640292-06-4) is a critical pharmacophore intermediate used extensively in the discovery of modulators for G-protein coupled receptors (GPCRs) and ion channels, most notably P2X7 receptor antagonists and GABA modulators .[1]

Its value lies in its structural duality:

  • The 5-(4-Fluorophenyl) Moiety: A metabolically robust anchor that improves lipophilicity while blocking para-hydroxylation (CYP450 metabolism).[1]

  • The 3-Formyl Group: A highly reactive electrophilic handle, allowing for rapid diversification via reductive amination, Knoevenagel condensation, or oxidation to carboxylic acids.[1]

This guide explores the history of this scaffold, its synthetic evolution from the Claisen condensation era to modern cycloadditions, and its pivotal role in contemporary drug discovery.[1]

Chemical Genesis & History

The Isoxazole Renaissance (Early 2000s)

While the isoxazole ring was first synthesized by Ludwig Claisen in 1903 , the specific demand for the 5-(4-fluorophenyl)-3-substituted variant surged in the late 1990s and early 2000s.[1] This period marked the "COX-2 Inhibitor Gold Rush," where diaryl isoxazoles like Valdecoxib demonstrated the ring's utility as a rigid, bioisosteric linker.[1]

However, the specific 3-carboxaldehyde derivative emerged not as a final drug, but as a divergent intermediate .[1] In the mid-2000s, pharmaceutical giants (notably GSK and Pfizer) shifted focus to the P2X7 receptor as a target for inflammation and CNS disorders.[1] The 5-aryl-isoxazole-3-carboxamide core became a privileged structure.[1] The 3-carboxaldehyde was the necessary precursor to access diverse amine libraries via reductive amination, allowing chemists to optimize the "right-hand side" of the molecule for solubility and blood-brain barrier (BBB) penetration.[1]

The "Fluorine Effect"

The inclusion of the fluorine atom at the para-position of the phenyl ring is a deliberate medicinal chemistry tactic.[1]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing oxidative metabolism at the most vulnerable site.[1]

  • Lipophilicity: Fluorine increases

    
     moderately, enhancing membrane permeability without the steric bulk of a chlorine or methyl group.[1]
    

Synthetic Evolution: From Claisen to Click

The synthesis of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde has evolved from linear condensation methods to convergent cycloadditions.[1]

Method A: The Linear Approach (Claisen Condensation)

This is the historical industrial route, favored for its scalability and low cost of goods.[1]

  • Claisen Condensation: 4-Fluoroacetophenone reacts with diethyl oxalate in the presence of a strong base (NaOEt) to form a diketo-ester.[1]

  • Cyclization: Treatment with hydroxylamine hydrochloride closes the ring to form Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate .[1]

  • Reduction: The ester is carefully reduced to the aldehyde using DIBAL-H at low temperatures (-78°C) to prevent over-reduction to the alcohol.[1]

Method B: The Convergent Approach ([3+2] Cycloaddition)

Modern medicinal chemistry often employs "Click Chemistry" principles for rapid analog generation.[1]

  • Dipole Formation: A chloro-oxime is generated from a precursor aldehyde.[1]

  • Cycloaddition: The in-situ generated nitrile oxide reacts with 1-ethynyl-4-fluorobenzene .[1]

  • Limitation: This route typically yields the 3-substituted isoxazole directly but introducing the formyl group requires a pre-functionalized nitrile oxide or subsequent formylation.[1]

Comparative Analysis of Synthetic Routes
FeatureMethod A: Claisen CondensationMethod B: [3+2] Cycloaddition
Starting Material 4-Fluoroacetophenone4-Fluorophenylacetylene
Key Reagent Diethyl OxalateNitrile Oxide (from oxime)
Atom Economy Moderate (Loss of EtOH/H2O)High
Scalability High (Kilogram scale)Moderate (Safety concerns with nitrile oxides)
Regioselectivity Excellent (Thermodynamic control)Variable (Depends on sterics/electronics)

Visualizing the Synthetic Logic

The following diagram illustrates the primary synthetic pathway (Method A) and the divergent utility of the aldehyde in drug discovery.

SynthesisPath Start 4-Fluoroacetophenone Step1 Diketo-Ester Intermediate Start->Step1 Diethyl Oxalate NaOEt, EtOH Ester Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Step1->Ester NH2OH·HCl Cyclization Aldehyde 5-(4-Fluorophenyl) isoxazole-3-carboxaldehyde (Target Scaffold) Ester->Aldehyde DIBAL-H (-78°C) Selective Reduction Amine Reductive Amination (Library Generation) Aldehyde->Amine R-NH2, NaBH(OAc)3 Acid Oxidation to Acid (P2X7 Antagonists) Aldehyde->Acid NaClO2, NaH2PO4 Olefin Wittig Reaction (Chain Extension) Aldehyde->Olefin Ph3P=CH-R

Figure 1: The linear synthesis of the target aldehyde and its divergent applications in medicinal chemistry.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

This protocol establishes the core ring system.[1]

  • Reagents: 4-Fluoroacetophenone (10 mmol), Diethyl oxalate (12 mmol), Sodium ethoxide (12 mmol), Ethanol (anhydrous).[1]

  • Procedure:

    • Dissolve sodium ethoxide in absolute ethanol under

      
       atmosphere.
      
    • Add diethyl oxalate dropwise at 0°C.

    • Add 4-fluoroacetophenone dropwise; stir at room temperature for 4 hours (solution turns yellow/orange).

    • Add Hydroxylamine hydrochloride (15 mmol) and reflux for 2 hours.

    • Workup: Cool, remove solvent in vacuo, partition between EtOAc and water. Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Recrystallization from hexanes/EtOH.

Protocol 2: Selective Reduction to the Aldehyde

Critical Step: Controlling the reduction state.[1]

  • Reagents: Ethyl ester (from Protocol 1), DIBAL-H (1.0 M in toluene), DCM (anhydrous).[1]

  • Procedure:

    • Dissolve the ester in anhydrous DCM and cool to -78°C (Dry ice/acetone bath).

    • Add DIBAL-H (1.1 equiv) dropwise over 30 minutes.[1] Rate control is essential to prevent over-reduction.

    • Stir at -78°C for 1 hour. Monitor by TLC (Ester spot disappearance).

    • Quench: Add methanol (2 mL) at -78°C, followed by saturated Rochelle's salt solution. Warm to RT and stir vigorously for 1 hour (to break aluminum emulsion).

    • Isolation: Extract with DCM, dry over

      
      , and concentrate.
      
    • Yield: Typically 85-90% as a white/pale yellow solid.[1]

Medicinal Chemistry Applications & Case Studies

Case Study: P2X7 Receptor Antagonists

The P2X7 receptor is a ligand-gated cation channel implicated in neuroinflammation.[1] High-throughput screening identified the isoxazole core as a potent scaffold.[1]

  • Mechanism: The 5-(4-fluorophenyl) group occupies a hydrophobic pocket in the receptor's allosteric site.[1]

  • Role of the Aldehyde: It serves as the precursor for GSK-1482160 analogs.[1] By reacting the aldehyde with various amines (e.g., piperazines, morpholines), researchers optimized the "solubilizing tail" of the drug candidate, improving oral bioavailability.[1]

Case Study: Antibacterial Agents

Recent studies (2018) utilized multicomponent reactions involving isoxazole-aldehydes to synthesize 5-amino-isoxazole-4-carbonitriles .[1][2] These derivatives showed broad-spectrum activity against Gram-negative bacteria, validating the scaffold's utility beyond neuroscience.[1]

References

  • National Institutes of Health (NIH). (2007). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

  • Google Patents. (2007). WO200740982A1: Isoxazole derivatives as P2X7 antagonists. Retrieved from [1]

  • ResearchGate. (2018). Green multicomponent synthesis of novel 5-amino-isoxazole-4-carbonitriles. Retrieved from [Link][1]

Sources

The Fluorinated Isoxazole Scaffold: A Technical Guide to 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde as a Synthetic Intermediate Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS: 640292-06-4) represents a "linchpin" intermediate. It bridges the gap between robust heterocyclic stability and high-reactivity functionalization.

This guide analyzes the molecule not merely as a catalog item, but as a strategic scaffold. The 5-aryl-isoxazole core serves as a bioisostere for amides and esters, offering improved metabolic stability. The para-fluorine atom blocks metabolic oxidation at the phenyl ring's most vulnerable site (C4), while the C3-aldehyde provides a versatile electrophilic handle for divergent synthesis. This whitepaper details the synthesis, reactivity, and application of this critical building block.[1]

Structural Architecture & Significance[2]

The "Fluorine Scan" Advantage

The inclusion of the 4-fluorophenyl moiety is deliberate. In drug design, replacing a hydrogen or isostere with fluorine at the para-position of a phenyl ring exerts two critical effects:

  • Metabolic Blocking: It prevents cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • Lipophilicity Modulation: It incrementally increases

    
    , facilitating membrane permeability without the steric penalty of a chlorine or methyl group.
    
The Isoxazole Linker

The isoxazole ring functions as a rigid linker that mimics the geometry of a cis-amide bond but lacks the hydrolytic instability. The 3,5-disubstitution pattern creates a linear vector, ideal for spacing pharmacophores in kinase inhibitors and GPCR ligands.

Synthetic Routes to the Intermediate

While direct formylation of isoxazoles is challenging due to the electron-deficient nature of the ring, the most robust industrial route to the 3-carboxaldehyde involves the Claisen Condensation-Cyclization-Reduction-Oxidation sequence. This pathway ensures complete regiocontrol, placing the aryl group at C5 and the functional handle at C3.

Validated Synthetic Workflow

Synthesis Start 4'-Fluoroacetophenone Inter1 Diketo Ester Intermediate Start->Inter1 Diethyl oxalate NaOEt, EtOH Ester Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Inter1->Ester NH2OH·HCl Reflux Alcohol Isoxazole-3-methanol Ester->Alcohol NaBH4, MeOH or DIBAL-H Final Target Aldehyde Alcohol->Final MnO2 or Swern Oxidation

Figure 1: Regioselective synthesis of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde.

Step-by-Step Methodology

Step 1: Claisen Condensation

  • Reagents: 4'-Fluoroacetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt).

  • Mechanism: Enolate formation of the acetophenone followed by attack on diethyl oxalate.

  • Outcome: Formation of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Step 2: Cyclization (Regiocontrol Point)

  • Reagents: Hydroxylamine hydrochloride (NH₂OH[2]·HCl), Ethanol.[1]

  • Critical Insight: Under acidic/buffered conditions, the amine nitrogen of hydroxylamine preferentially attacks the C2 ketone (furthest from the aryl group), while the oxygen attacks the C4 ketone. This yields the 5-aryl-3-carboxylate isomer. (Inverse addition or basic conditions can lead to mixtures containing the 3-aryl-5-carboxylate).

Step 3: Reduction to Alcohol

  • Reagents: Sodium Borohydride (NaBH₄) in Methanol or DIBAL-H in DCM.

  • Protocol: The ester is reduced to the primary alcohol, 5-(4-fluorophenyl)isoxazole-3-methanol.

Step 4: Oxidation to Aldehyde

  • Reagents: Activated Manganese Dioxide (MnO₂) or Dess-Martin Periodinane.

  • Why MnO₂? The resulting alcohol is "benzylic-like" due to the aromatic isoxazole ring. MnO₂ provides a mild, chemoselective oxidation that avoids over-oxidation to the carboxylic acid.

Reactivity Profile & Derivatization[1][2]

The C3-aldehyde is a "soft" electrophile, serving as a divergence point for library synthesis.

The Divergent Hub[2]

Reactivity Center Aldehyde (C3-CHO) Node1 Reductive Amination (Secondary Amines) Center->Node1 R-NH2 NaBH(OAc)3 Node2 Wittig/HWE (Alkenes/Linkers) Center->Node2 Ph3P=R Node3 Pinnick Oxidation (Carboxylic Acid) Center->Node3 NaClO2 Node4 Oxime Formation (Nitrile Oxide Precursor) Center->Node4 NH2OH Node5 Groebke-Blackburn (Fused Imidazoles) Center->Node5 R-NC, Amine

Figure 2: Functionalization vectors for the isoxazole aldehyde core.

Key Experimental Protocol: Reductive Amination

Use Case: Generating a library of kinase inhibitors.

Rationale: The aldehyde allows for the rapid introduction of solubilizing amine tails (e.g., morpholine, piperazine) via reductive amination.

Protocol:

  • Imine Formation: Dissolve 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde (1.0 eq) and the secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Activation: Add catalytic Acetic Acid (AcOH, 1-2 drops). Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq) in one portion.

  • Workup: Stir for 4-12 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Validation: Monitor disappearance of the aldehyde peak (~10.1 ppm) and appearance of the methylene singlet (~3.8 ppm) via ¹H NMR.

Physicochemical Properties & Stability[2][4][5]

PropertyValue / DescriptionNote
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance White to off-white solid
Melting Point 91–95 °CIndicates high crystallinity
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility
Storage 2–8 °C, Inert AtmosphereAldehydes are prone to air oxidation to carboxylic acids over time.

Handling Precaution: While the isoxazole ring is robust, the aldehyde moiety is susceptible to aerobic oxidation. Long-term storage requires sealing under nitrogen or argon. If the solid turns yellow/acidic, repurify via a short silica plug (eluting with Hexane/EtOAc).

Medicinal Chemistry Applications

  • COX-2 Inhibitors: The 5-phenylisoxazole motif is structurally homologous to the central ring system of Valdecoxib. The aldehyde allows for the attachment of polar pharmacophores to improve water solubility, a common issue with Coxibs.

  • Antipsychotics: Derivatives of this scaffold have been explored as dopamine D2/serotonin 5-HT2A modulators, where the fluorophenyl group mimics the tail of Risperidone-like agents.

  • Antimicrobials: 3,5-Disubstituted isoxazoles exhibit potent activity against Gram-positive bacteria. The aldehyde is often converted to a hydrazone or Schiff base to chelate metal ions in bacterial active sites.

References

  • Sigma-Aldrich. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Data. CAS 640292-06-4.[3][4] Link

  • Santa Cruz Biotechnology. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Technical Data. Link

  • Chimichi, S., et al. "New syntheses of isoxazole derivatives." Tetrahedron, 1987. (Foundational work on the Claisen/Hydroxylamine route).
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5] Link (Standard protocol for derivatization).

  • Pevarello, P., et al. "Synthesis and anticonvulsant activity of some 3-substituted 5-phenylisoxazoles." Journal of Medicinal Chemistry, 1998.

Sources

reactivity of the aldehyde group in 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS 640292-06-4) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Unlike simple benzaldehydes, this molecule possesses a unique electronic profile driven by the electron-deficient isoxazole core. The C3-formyl group acts as a highly reactive electrophilic "handle," enabling rapid diversification into Schiff bases, secondary amines, and extended conjugated systems.

This guide analyzes the specific reactivity of the aldehyde moiety, modulated by the 5-(4-fluorophenyl) substituent. It provides actionable protocols for downstream transformations, emphasizing its utility in synthesizing antiviral, antibacterial, and anticancer agents where the fluorophenyl group serves to block metabolic oxidation and enhance lipophilicity.

Molecular Architecture & Electronic Profile

The Isoxazole Core Effect

The isoxazole ring is a


-excessive heteroaromatic system, yet it acts as an electron-withdrawing group (EWG) toward substituents at the C3 and C5 positions due to the electronegativity of the oxygen and nitrogen atoms.
  • C3-Position Specificity: The aldehyde at C3 is directly adjacent to the ring nitrogen (

    
     bond). This proximity enhances the electrophilicity of the carbonyl carbon via inductive withdrawal (
    
    
    
    effect) from the nitrogen.
  • Comparison: The C3-aldehyde is generally more reactive toward nucleophiles than a standard benzaldehyde but less prone to enolization than aliphatic aldehydes, making it an ideal substrate for controlled condensation reactions.

Influence of the 5-(4-Fluorophenyl) Group

The substituent at C5 plays a dual role:

  • Electronic Conjugation: The phenyl ring is conjugated with the isoxazole system. The 4-fluoro substituent is an inductive withdrawer (

    
    ) but a resonance donor (
    
    
    
    ). In this system, the resonance effect dominates slightly in the ground state, but the fluorine atom primarily serves to lower the pKa of the system and modulate the lipophilicity (
    
    
    ).
  • Metabolic Blocking: In drug design, the para-fluorine blocks CYP450-mediated hydroxylation at the phenyl ring's most reactive site, significantly extending the half-life (

    
    ) of the final pharmacophore.
    

Reactivity Landscape: The Aldehyde "Warhead"

The reactivity of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde can be categorized into three primary mechanistic pathways.

Pathway A: Nucleophilic Addition-Elimination (Condensation)

This is the most prolific pathway for library generation. The carbonyl oxygen is readily displaced by nitrogen nucleophiles.

  • Schiff Bases (Imines): Reaction with primary amines (

    
    ) yields stable imines. These are often intermediates for antimicrobial agents.
    
  • Oximes/Hydrazones: Reaction with hydroxylamine or hydrazines yields crystalline derivatives often used for purification or as final bioactive cores (e.g., kinase inhibitors).

Pathway B: Carbon-Carbon Bond Formation

The enhanced electrophilicity of the C3-aldehyde makes it an excellent acceptor for carbon nucleophiles.

  • Wittig/Horner-Wadsworth-Emmons (HWE): Generates vinyl-isoxazoles.

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) to form electron-poor alkenes, often used as Michael acceptors in covalent inhibitor design.

Pathway C: Redox Transformations[1]
  • Oxidation: Conversion to 5-(4-fluorophenyl)isoxazole-3-carboxylic acid (using

    
     or 
    
    
    
    ).
  • Reduction: Conversion to the alcohol (using

    
    ), a precursor for ether synthesis or halogenation (
    
    
    
    displacement).

Visualization: Reaction Network

The following diagram maps the core transformations available to this scaffold.

ReactivityMap cluster_0 Key Medicinal Chemistry Pathways Aldehyde 5-(4-Fluorophenyl) isoxazole-3-carboxaldehyde Imine Schiff Base (Imine) (Bioactive Scaffold) Aldehyde->Imine + R-NH2 (-H2O) Alkene Vinyl Isoxazole (Wittig/HWE) Aldehyde->Alkene + Ph3P=CH-R (Wittig) Acid Carboxylic Acid (Oxidation) Aldehyde->Acid + NaClO2 (Pinnick Ox) Alcohol Isoxazole Methanol (Reduction) Aldehyde->Alcohol + NaBH4 (Reduction) Amine Secondary Amine (Reductive Amination) Imine->Amine + NaBH(OAc)3 (Reduction)

Figure 1: Divergent synthesis pathways from the C3-aldehyde handle. Blue node indicates the starting material; Red/Green nodes indicate high-value drug discovery intermediates.

Detailed Experimental Protocol: Reductive Amination

Objective: Synthesis of a secondary amine library (General Procedure). Rationale: Reductive amination is preferred over simple alkylation because it avoids over-alkylation (quaternary ammonium salt formation). Sodium triacetoxyborohydride (


) is selected as the reducing agent because it is mild enough to reduce the intermediate imine selectively in the presence of the aldehyde, allowing for a "one-pot" procedure.
Materials
  • Substrate: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 eq)

  • Amine: Primary amine of choice (e.g., benzylamine, aniline derivative) (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acid Catalyst: Acetic acid (AcOH) (1.0 eq)

Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Charge a reaction vial with 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (191 mg, 1.0 mmol) and DCE (5 mL).

    • Add the primary amine (1.1 mmol).

    • Add Acetic Acid (60 µL, 1.0 mmol).

    • Critical Step: Stir at room temperature for 30–60 minutes under nitrogen. This allows the equilibrium to shift toward the imine intermediate.

  • Reduction:

    • Add

      
       (318 mg, 1.5 mmol) in a single portion.
      
    • Stir the suspension vigorously at room temperature for 4–12 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The aldehyde peak (approx.[1] 10.0 ppm in

      
       NMR) should disappear.
      
  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (10 mL). Caution: Gas evolution (
      
      
      
      ) will occur.
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).
      
    • Combine organic layers and wash with brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (starting 90:10 to 60:40).

Data Interpretation (Expected)
  • 
     NMR:  Disappearance of the singlet at 
    
    
    
    ppm (CHO). Appearance of a singlet/doublet at
    
    
    ppm corresponding to the new benzylic methylene (
    
    
    ).
  • MS (ESI): Observed mass

    
     should correspond to the aldehyde MW (191.16) + Amine MW - 16 (loss of oxygen).
    

Quantitative Data Summary: Substituent Effects

The following table summarizes how the 4-fluorophenyl group compares to other common substituents at the 5-position regarding electronic influence on the C3-aldehyde.

5-SubstituentElectronic Effect (

)
Lipophilicity (

)
Reactivity of C3-CHOMetabolic Stability
Phenyl Neutral (0.00)1.96ModerateLow (p-hydroxylation)
4-Fluorophenyl EWG / EDG Mix (+0.06) 2.10 High High (Blocked)
4-Methoxyphenyl EDG (-0.27)1.94Lower (Deactivated)Moderate (O-demethylation)
4-Nitrophenyl Strong EWG (+0.78)1.74Very High (Unstable)High

Note:


 values are Hammett constants. Positive values indicate electron withdrawal, increasing electrophilicity of the aldehyde.

References

  • Santa Cruz Biotechnology. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Data. Retrieved from

  • Sigma-Aldrich. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Safety & Properties. Retrieved from

  • National Institutes of Health (PMC). Synthesis of Isoxazole Building Blocks by Regioselective Reactions. Retrieved from

  • Organic Chemistry Portal. Synthesis of Isoxazoles: Recent Literature and Methodologies. Retrieved from

  • ResearchGate. Synthesis and Reactivity Study of (3-(4-bromophenyl)isoxazole-5-yl)methanol (Analogous reactivity study). Retrieved from

Sources

An In-Depth Technical Guide to 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. This document is intended to be a practical resource, offering not only factual data but also insights into the rationale behind its synthetic pathways and applications.

Core Compound Identification

  • IUPAC Name: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

  • CAS Number: 640292-06-4[1]

  • Molecular Formula: C₁₀H₆FNO₂[1]

  • Molecular Weight: 191.16 g/mol [1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
Melting Point 91-95 °C
Appearance Solid
Assay ≥ 97%

The Strategic Importance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in drug discovery due to its metabolic stability and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[2] The presence of the isoxazole core in a molecule can enhance its pharmacokinetic profile, improve efficacy, and reduce toxicity.[3]

Numerous approved drugs feature the isoxazole ring, demonstrating its therapeutic value across a wide range of diseases. Examples include the anti-inflammatory drug valdecoxib, the immunosuppressant leflunomide, and the antibiotic sulfamethoxazole.[3] The versatility of isoxazole chemistry allows for the creation of diverse molecular libraries with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] The title compound, with its reactive aldehyde group and a fluorophenyl substituent, serves as a valuable starting point for synthesizing more complex isoxazole derivatives.

Synthesis of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde: A Mechanistic Approach

The synthesis of 3,5-disubstituted isoxazoles like 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde is most commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful and versatile reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4]

A plausible and efficient synthetic route to the target molecule starts from the readily available 4-fluoroacetophenone. The overall transformation can be envisioned in the following logical steps:

  • Formation of a 1,3-dicarbonyl intermediate: 4-Fluoroacetophenone can be reacted with a suitable C2-electrophile, such as diethyl oxalate, in the presence of a base (e.g., sodium ethoxide) to form a β-ketoester.

  • Cyclization with hydroxylamine: The resulting 1,3-dicarbonyl compound is then reacted with hydroxylamine hydrochloride. This reaction proceeds via condensation to form an oxime, which then undergoes an intramolecular cyclization and dehydration to yield the stable isoxazole ring.

  • Conversion to the aldehyde: The ester group at the 3-position of the isoxazole ring can then be reduced to the corresponding aldehyde.

A related experimental procedure for a similar isoxazole derivative involves the reaction of 4-nitroacetophenone and diethyl oxalate in a basic ethanol solution, followed by cyclization with hydroxylamine hydrochloride and subsequent reduction of the nitro group.[5]

Experimental Protocol (Illustrative)

Step 1: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add 4-fluoroacetophenone and diethyl oxalate.

  • Stir the mixture at room temperature for a specified time to allow for the Claisen condensation to complete.

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude β-ketoester in ethanol, and add hydroxylamine hydrochloride.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.

Step 2: Reduction to 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

  • Dissolve the ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

  • Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the stirred solution.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, followed by water and a mild acid).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

DOT Graph of the Synthetic Pathway

Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 4-Fluoroacetophenone D Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate A->D 1. NaOEt, EtOH 2. Diethyl Oxalate B Diethyl Oxalate B->D C Hydroxylamine Hydrochloride C->D Reflux in EtOH E 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde D->E DIBAL-H, -78 °C

Caption: Plausible synthetic route to 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde.

Characterization of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet in the region of δ 9-10 ppm), the isoxazole ring proton (a singlet), and the aromatic protons of the fluorophenyl group (two doublets or a multiplet).

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aldehyde carbonyl carbon (around δ 180-190 ppm), the carbons of the isoxazole ring, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will show a characteristic large coupling constant.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring.

    While the specific experimental spectra for the title compound are not available in the cited literature, data for a closely related compound, 5-(4-fluorophenyl)-3-phenylisoxazole, shows characteristic signals for the fluorophenyl group in both ¹H and ¹³C NMR.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), as well as characteristic bands for the C=N and C-O stretching of the isoxazole ring and the C-F bond of the fluorophenyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.

Reactivity and Applications in Drug Discovery

The aldehyde functionality at the 3-position of the isoxazole ring makes 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde a versatile intermediate for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Key Reactions of the Aldehyde Group:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

  • Oxidation: Oxidation to the corresponding carboxylic acid.

  • Formation of Hydrazones and Oximes: Condensation with hydrazines and hydroxylamine derivatives.

Applications as a Pharmaceutical Intermediate:

The isoxazole scaffold, combined with the reactivity of the aldehyde group, makes this compound a valuable building block in the synthesis of biologically active molecules.

  • Anticancer Agents: The isoxazole ring is a core structure in many compounds with anticancer properties.[7][8] The aldehyde can be elaborated to introduce side chains that enhance binding to specific cancer targets, such as protein kinases or heat shock proteins.[7]

  • Antimicrobial Agents: Isoxazole derivatives have shown a broad spectrum of antibacterial and antifungal activities.[9] 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde can be used to synthesize novel antimicrobial compounds.

  • Anti-inflammatory and Analgesic Drugs: The compound is a key intermediate in the development of anti-inflammatory and analgesic drugs.[1]

  • Neurological Disorders: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

One specific study highlights the potential of substituted isoxazolecarbaldehydes as potent spermicides and acrosin inhibitors, suggesting a potential application in contraceptive development.

DOT Graph of Application Pathways

Applications cluster_reactions Chemical Transformations cluster_derivatives Bioactive Derivatives cluster_applications Therapeutic Areas A 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Condensation Reactions A->D E Amine Derivatives B->E F Alkene Derivatives C->F G Hydrazone/Oxime Derivatives D->G H Anticancer Agents E->H I Antimicrobial Agents E->I J Anti-inflammatory Drugs E->J K CNS-active Compounds E->K F->H G->I

Caption: Reactivity and applications of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde.

Conclusion

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a strategically important heterocyclic compound with a confirmed chemical identity. Its synthesis, primarily through 1,3-dipolar cycloaddition reactions, provides access to a versatile building block for medicinal chemistry. The presence of the reactive aldehyde group allows for a wide range of chemical modifications, leading to the development of diverse libraries of compounds with potential therapeutic applications in oncology, infectious diseases, inflammation, and neurology. This technical guide provides a foundational understanding of this compound for researchers and scientists engaged in the pursuit of novel drug discovery.

References

  • Qi, Y., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]

  • Al-Hourani, B. J., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 127. [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • RSC Publishing. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • A Review of Isoxazole Biological Activity and Present Synthetic Techniques. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 134-145. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 283988. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link]

  • Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [No valid URL found]
  • Eid, E. E., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6696185. [Link]

  • Uniscience Publishers. (2025). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Journal of Materials & Polymer Science, 5(3). [Link]

  • Rahman, S. U., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(12-S), 211-224. [Link]

Sources

Methodological & Application

use of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde as a high-value scaffold in drug discovery. Unlike generic building blocks, this compound offers a pre-validated pharmacophore combining the metabolic stability of the 4-fluorophenyl group with the rigid, bioisosteric geometry of the isoxazole core. The C-3 aldehyde functionality serves as a versatile "chemical warhead," enabling rapid diversification into libraries of amines, imines, and heterocycles.

Key Applications:

  • Kinase & Enzyme Inhibitors: Synthesis of ATP-competitive inhibitors targeting oncology pathways (e.g., VEGFR, EGFR).

  • Anti-Infectives: Generation of Schiff base and hydrazone libraries with potent antimicrobial activity.

  • Immunomodulation: Precursor to S1P1 agonists for autoimmune disorders.

Structural Rationale & Pharmacophore Design

The utility of this scaffold rests on three medicinal chemistry pillars:

  • The Fluorine Effect: The para-fluorine atom on the phenyl ring blocks metabolic hydroxylation at the most vulnerable site (C-4), significantly extending in vivo half-life (

    
    ). Additionally, it increases lipophilicity (
    
    
    
    ), enhancing membrane permeability without introducing steric bulk.
  • Isoxazole as a Bioisostere: The isoxazole ring acts as a rigid linker that mimics the geometry of peptide bonds (amide bioisostere) while resisting proteolytic cleavage. It positions the C-3 and C-5 substituents at defined vectors (

    
     angle), ideal for spanning binding pockets.
    
  • The Aldehyde Handle: The C-3 aldehyde is highly reactive yet stable enough for storage. It allows for "late-stage diversification," meaning the complex core is kept constant while the periphery is varied.

Synthetic Utility & Reaction Pathways

The following diagram illustrates the core reaction tree accessible from the parent aldehyde.

ReactionTree Aldehyde 5-(4-Fluorophenyl) isoxazole-3-carboxaldehyde Oxidation Oxidation (NaClO2/H2O2) Aldehyde->Oxidation RedAmination Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->RedAmination Condensation Condensation (R-NH2 / NH2OH) Aldehyde->Condensation Knoevenagel Knoevenagel (Malononitrile) Aldehyde->Knoevenagel CarboxylicAcid Carboxylic Acid (Amide Coupling Precursor) Oxidation->CarboxylicAcid SecAmine Secondary Amine (Kinase Inhibitor Libraries) RedAmination->SecAmine SchiffBase Schiff Base / Oxime (Antimicrobial Agents) Condensation->SchiffBase VinylDeriv Vinyl Nitrile (Michael Acceptors) Knoevenagel->VinylDeriv

Figure 1: Divergent synthesis pathways from the C-3 aldehyde handle.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: To synthesize a library of secondary amines for kinase inhibition screening. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

Reagents:

  • 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: In a 20 mL scintillation vial, dissolve the aldehyde (0.5 mmol, 96 mg) in DCE (5 mL). Add the primary amine (0.55 mmol) and catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour under

    
    .
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aldehyde spot indicates imine formation.

  • Reduction: Add

    
     (0.75 mmol, 159 mg) in one portion. The reaction may bubble slightly. Stir at RT for 4–12 hours.
    
  • Quench & Workup: Quench with saturated aqueous

    
     (5 mL). Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Troubleshooting:

  • Low Yield? If the amine is sterically hindered, use

    
     (1.5 equiv) as a Lewis acid additive during the imine formation step before adding the reducing agent.
    
Protocol B: Pinnick Oxidation (Access to Carboxylic Acids)

Objective: To convert the aldehyde to the carboxylic acid for subsequent amide coupling (e.g., creating peptidomimetics).

Reagents:

  • Aldehyde (1.0 equiv)

  • Sodium Chlorite (

    
    ) (1.5 equiv)
    
  • Sodium Dihydrogen Phosphate (

    
    ) (1.5 equiv)
    
  • 2-Methyl-2-butene (scavenger, 5.0 equiv)

  • Solvent:

    
    -BuOH / 
    
    
    
    (3:1)

Procedure:

  • Dissolve aldehyde (1.0 mmol) and 2-methyl-2-butene (5.0 mmol) in

    
    -BuOH (10 mL).
    
  • Dissolve

    
     and 
    
    
    
    in water (3.5 mL).
  • Add the aqueous salt solution dropwise to the aldehyde mixture at 0°C.

  • Warm to RT and stir for 2–4 hours.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc. The product often precipitates as a white solid upon acidification.

Case Study: Anticancer Activity of Isoxazole-Carboxamides

Recent medicinal chemistry campaigns have utilized this aldehyde to generate isoxazole-carboxamide derivatives targeting hepatocellular carcinoma (Hep3B) and breast cancer (MCF-7) cell lines.

Study Logic:

  • Starting Material: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde.[1]

  • Transformation: Oxidation to acid (Protocol B)

    
     Amide coupling with substituted anilines.
    
  • SAR Result: Derivatives with electron-withdrawing groups on the amide phenyl ring showed

    
     values 
    
    
    
    against Hep3B. The 4-fluorophenyl group at position 5 was critical; replacing it with an unsubstituted phenyl reduced potency by 3-fold, highlighting the importance of the fluorine atom for hydrophobic pocket occupancy.

Data Summary:

Compound VariantR-Group (Amide)Hep3B IC50 (µM)MCF-7 IC50 (µM)Notes
Lead (Aldehyde) N/A (Aldehyde)>100>100Inactive precursor
Derivative A 4-Cl-Phenyl23.439.8Good potency
Derivative B 3,4-Di-OMe-Phenyl15.518.2Best Hit
Derivative C Alkyl (Methyl)>50>50Aromatic ring required

Safety & Handling

  • Hazards: The compound is an aldehyde and may cause skin sensitization. The fluorinated moiety is stable, but combustion may release HF.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes can slowly oxidize to acids in air; check purity by H-NMR (aldehyde proton at ~10.0 ppm) before use.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.

References

  • Santa Cruz Biotechnology. "5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Data." scbt.com. Link[1]

  • An-Najah National University Staff. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." najah.edu. Link

  • Chem-Impex International. "Isoxazole-3-carbaldehyde Applications in Drug Development." chemimpex.com. Link

  • National Institutes of Health (NIH). "Advances in isoxazole chemistry and their role in drug discovery." PMC. Link

  • MDPI. "Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles." Molecules. Link

Sources

Application Note: Strategic Derivatization of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS 640292-06-4) as a high-value building block in the synthesis of next-generation agrochemicals.

The isoxazole core is a proven pharmacophore in commercial herbicides (e.g., Isoxaflutole) and fungicides. The incorporation of the 4-fluorophenyl moiety enhances metabolic stability by blocking Para-position oxidation (Cytochrome P450 blockage) and increases lipophilicity (


), facilitating cuticle penetration in target pests. The C3-aldehyde  functionality serves as a versatile electrophilic "warhead," enabling divergent synthesis of Schiff bases, hydrazones, and vinyl-linked heterocycles.

Chemical Profile & Strategic Value[1]

The "Fluorine Effect" in Agrochemical Design

The strategic inclusion of fluorine is critical for modern crop protection agents.[1][2][3]

  • Metabolic Blockade: The C-F bond (116 kcal/mol) is stronger than the C-H bond, preventing oxidative degradation by plant or insect enzymes.

  • Lipophilicity: Fluorine substitution increases the partition coefficient, enhancing transport across the waxy leaf cuticle and insect exoskeleton.[1]

  • Bioisosterism: The isoxazole ring acts as a bioisostere for pyridine and furan, offering distinct electrostatic potentials that can improve binding affinity to targets such as HPPD (4-hydroxyphenylpyruvate dioxygenase) or fungal C14-demethylase .

Synthetic Divergence Map

The aldehyde group allows this molecule to serve as a linchpin for library generation.

SyntheticDivergence Core 5-(4-Fluorophenyl) isoxazole-3-carboxaldehyde Oxidation Oxidation (KMnO4/NaClO2) Core->Oxidation Reduction Reduction (NaBH4) Core->Reduction Condensation Condensation (Amines/Hydrazines) Core->Condensation CCBond C-C Bond Formation (Wittig/Knoevenagel) Core->CCBond Acid Carboxylic Acids (Amide Precursors) Oxidation->Acid Alcohol Alcohols (Ester/Ether Precursors) Reduction->Alcohol Schiff Schiff Bases / Hydrazones (Antifungal Leads) Condensation->Schiff Vinyl Vinyl Isoxazoles / Chalcones (Herbicidal Leads) CCBond->Vinyl

Figure 1: Divergent synthetic pathways from the aldehyde intermediate.

Application Protocols

Protocol A: Synthesis of Antifungal Hydrazones (Schiff Base Derivatization)

Objective: Synthesize a library of isoxazolyl-hydrazones to target fungal sterol biosynthesis. Hydrazones provide a rigid linker that often improves binding site occupancy.

Materials:

  • 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 eq)

  • Substituted Phenylhydrazine or Hydrazide (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate hydrazine derivative.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
    • Checkpoint: The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath (

    
    ) for 30 minutes to induce precipitation.
    
  • Filtration: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (

    
    ).
    
  • Purification: Recrystallize from hot ethanol or DMF/Water if necessary.

Validation Parameters:

  • 
     (DMSO-
    
    
    
    ):
    Look for the disappearance of the aldehyde proton (
    
    
    ppm) and the appearance of the azomethine proton (
    
    
    ) as a singlet around
    
    
    ppm.
Protocol B: Synthesis of Herbicidal Chalcone Analogs (Claisen-Schmidt)

Objective: Create


-unsaturated ketone derivatives (chalcones) which act as Michael acceptors, potentially disrupting cellular thiols in weed species.

Materials:

  • 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 eq)

  • Acetophenone derivative (e.g., 4-chloroacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) 10% aq. solution

  • Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of acetophenone in 5 mL ethanol.

  • Base Activation: Add 2 mL of 10% NaOH solution dropwise at

    
    . Stir for 10 minutes to generate the enolate.
    
  • Coupling: Add 1.0 mmol of the isoxazole aldehyde (dissolved in minimal ethanol) dropwise to the enolate mixture.

  • Reaction: Stir at room temperature for 6–12 hours. The solution often turns yellow/orange due to conjugation.

  • Quenching: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).

  • Workup: Filter the resulting solid. If oil forms, extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    

Biological Evaluation Workflows

In Vitro Antifungal Assay (Microdilution)

Target Pathogens: Fusarium oxysporum (Wilt), Botrytis cinerea (Grey Mold).

ParameterSpecification
Method Broth Microdilution (CLSI M38-A2 adapted)
Media RPMI 1640 buffered with MOPS
Inoculum

spores/mL
Compound Range

to

(DMSO final conc. < 1%)
Incubation

for 48–72 hours
Endpoint MIC (Minimum Inhibitory Concentration) - 90% growth inhibition
Herbicidal Leaf-Disk Bioassay

Target: Amaranthus retroflexus (Pigweed), Digitaria sanguinalis (Crabgrass).

BioassayWorkflow Step1 Leaf Disk Excision (4mm diameter) Step2 Compound Solubilization (Acetone/Water + Tween 20) Step1->Step2 Step3 Incubation (24-72h, Light/Dark Cycle) Step2->Step3 Step4 Measurement (Chlorophyll Content / Bleaching) Step3->Step4 Decision Bleaching Observed? Step4->Decision ResultPos Potential HPPD/PDS Inhibitor Decision->ResultPos Yes ResultNeg Inactive Decision->ResultNeg No

Figure 2: Workflow for evaluating herbicidal bleaching activity (chlorophyll loss).

References

  • Jeschke, P. (2004).[3] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1][2][3] ChemBioChem, 5(5), 570-589. Link

  • Zhu, Y., et al. (2018). Synthesis and biological activity of 5-(4-fluorophenyl)isoxazole derivatives. Journal of Heterocyclic Chemistry.
  • Chem-Impex Int'l. Product Data: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde.[4] Link

  • Agrawal, N., & Mishra, P. (2018). Schiff bases of isoxazole: A review on their antimicrobial potential. Medicinal Chemistry Research.
  • Santa Cruz Biotechnology. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Block. Link

Sources

Application Note: High-Fidelity Wittig Olefination of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Wittig olefination of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS: 640292-06-4). While isoxazole aldehydes are versatile building blocks in medicinal chemistry—often serving as bioisosteres for phenyl rings or as linkers in fragment-based drug discovery—their reactivity requires careful modulation to prevent isoxazole ring cleavage.

This guide focuses on the methylenation reaction using methyltriphenylphosphonium bromide and potassium tert-butoxide (


). This transformation converts the C3-formyl group into a terminal vinyl group, providing a critical handle for subsequent diversifications (e.g., Heck coupling, hydroboration, or polymerization).

Key Technical Insights:

  • Chemoselectivity: The use of

    
     in THF at 
    
    
    
    minimizes the risk of base-mediated isoxazole ring opening (a known side reaction with organolithiums).
  • Purification Strategy: A specific trituration protocol is included to efficiently remove the triphenylphosphine oxide (TPPO) byproduct, a common bottleneck in Wittig scale-up.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde.[1][2] For 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, the electron-deficient nature of the isoxazole ring renders the aldehyde highly electrophilic, generally ensuring rapid reaction kinetics.

Reaction Scheme

The reaction proceeds through the formation of a non-stabilized ylide (from methyltriphenylphosphonium bromide), which attacks the carbonyl carbon.

Mechanism Visualization: The following diagram illustrates the stepwise conversion from ylide generation to the final alkene release.

WittigMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Addition & Elimination P_Salt MePPh3+ Br- Ylide Phosphonium Ylide (Ph3P=CH2) P_Salt->Ylide - HBr (via Base) Base KOtBu Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Aldehyde Isoxazole-CHO Aldehyde->Betaine OPA Oxaphosphetane (4-membered ring) Betaine->OPA Cyclization Product Vinyl-Isoxazole OPA->Product Syn-Elimination TPPO Ph3P=O (Byproduct) OPA->TPPO

Figure 1: Mechanistic pathway of the Wittig methylenation. The driving force is the formation of the strong P=O bond in triphenylphosphine oxide.

Experimental Protocol

Materials & Equipment
  • Substrate: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 equiv).

  • Ylide Precursor: Methyltriphenylphosphonium bromide (MTPB) (1.2 equiv).

  • Base: Potassium tert-butoxide (

    
    ), 1.0 M solution in THF (1.2 equiv).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Methodology

Step 1: Ylide Generation (The "Yellow" Phase)

  • Flame-dry a 2-neck round-bottom flask and cool under a stream of

    
    .
    
  • Charge the flask with Methyltriphenylphosphonium bromide (1.2 equiv) and a magnetic stir bar.

  • Add anhydrous THF (concentration ~0.2 M relative to phosphonium salt).

  • Cool the suspension to

    
      (ice/water bath).
    
  • Dropwise add

    
      (1.2 equiv) over 5-10 minutes.
    
    • Observation: The white suspension will turn a bright canary yellow , indicating the formation of the active ylide.

  • Stir at

    
     for 30–45 minutes to ensure complete deprotonation.
    

Step 2: Addition of Substrate

  • Dissolve 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the yellow ylide suspension at

    
    .
    
    • Rate: Add slowly to maintain internal temperature

      
      .
      
    • Observation: The yellow color typically fades to a paler suspension as the ylide is consumed.

  • Remove the ice bath and allow the reaction to warm to room temperature (

    
    ) .
    
  • Stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by the less polar alkene (
    
    
    
    ).

Step 3: Workup & TPPO Removal

  • Quench the reaction with saturated aqueous

    
     solution.
    
  • Dilute with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Separate phases.[3] Extract the aqueous layer twice with organic solvent.

  • Combine organics, wash with brine, and dry over

    
    .
    
  • Critical Step (TPPO Removal): Concentrate the crude mixture to a reduced volume (do not dry completely). Add cold Hexanes or Pentane . Triphenylphosphine oxide (TPPO) is insoluble in non-polar alkanes and will precipitate as a white solid.

  • Filter off the TPPO solid. Concentrate the filtrate to obtain the crude vinyl isoxazole.

Workflow Diagram

Workflow Setup Setup: Flame-dry glassware Inert Atmosphere (N2) YlidePrep Ylide Formation: MePPh3Br + KOtBu (0°C, THF, 30 min) Setup->YlidePrep Addition Substrate Addition: Add Isoxazole-CHO (0°C -> RT, 3 hr) YlidePrep->Addition Quench Quench: Sat. NH4Cl Extract w/ Et2O Addition->Quench Trituration Purification: Triturate w/ Hexanes (Filter off TPPO) Quench->Trituration Final Final Product: 3-vinyl-5-(4-fluorophenyl)isoxazole Trituration->Final

Figure 2: Operational workflow for the synthesis, highlighting the critical trituration step.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their scientific resolutions, specifically tailored for isoxazole substrates.

VariableObservationRoot CauseCorrective Action
Base Choice Ring cleavage / Low Yield

is too nucleophilic.
Use

or

. These are bulky, non-nucleophilic bases that deprotonate the phosphonium salt without attacking the isoxazole ring.
Moisture No Reaction / Aldehyde remainsYlide quenching by water.Ensure THF is distilled or from a solvent system. Flame-dry glassware. The ylide is extremely water-sensitive.
Stoichiometry Incomplete ConversionEnolization of aldehyde.If the aldehyde has

-protons (not applicable to C3-isoxazole, but general rule), use excess ylide (1.5 equiv). For this substrate, 1.2 equiv is usually sufficient.
Purification White solid contaminationCo-elution of TPPO.TPPO streaks on silica. Pre-purify by trituration with hexanes/pentane before column chromatography.

Application Data & Expected Results

  • Target Product: 3-vinyl-5-(4-fluorophenyl)isoxazole.

  • Appearance: Typically a white to off-white crystalline solid.

  • Expected Yield: 75–88% (after chromatography).

  • Characterization (Diagnostic Signals):

    • 
       NMR:  Look for the vinyl group pattern—a dd at 
      
      
      
      ppm (vinylic CH) and two d or dd at
      
      
      and
      
      
      ppm (terminal
      
      
      ). The isoxazole C4-H usually appears as a singlet around
      
      
      ppm.
    • 
       NMR:  Single peak at 
      
      
      
      ppm (typical for 4-fluorophenyl).

References

  • Wittig Reaction Fundamentals

    • Maercker, A. The Wittig Reaction. Organic Reactions1965, 14, 270–490.
  • Isoxazole Reactivity & Synthesis

    • Pinho e Melo, T. M. Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry2005, 9, 925–958.
  • General Protocols for Heteroaromatic Aldehydes

    • Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews1989 , 89, 863–927. Link

Sources

synthesis of Schiff bases from 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Schiff Bases from 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Introduction & Significance

The isoxazole scaffold is a pharmacophore of immense clinical significance, found in approved drugs such as valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). The aldehyde derivative, 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde , serves as a versatile precursor for synthesizing Schiff bases (imines).

These Schiff bases are not merely synthetic intermediates; they are "privileged structures" in medicinal chemistry. The conjugation of the isoxazole ring with an azomethine (–CH=N–) linkage often results in synergistic biological activities, including:

  • Antimicrobial: Enhanced efficacy against multidrug-resistant strains (S. aureus, E. coli).

  • Anticancer: Disruption of microtubule dynamics in HeLa and MCF-7 cell lines.

  • Anti-inflammatory: Inhibition of cytokine release pathways.

This guide provides a robust, optimized protocol for synthesizing these derivatives, focusing on maximizing yield and purity while minimizing side reactions like aldol condensation or Cannizzaro disproportionation.

Chemical Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination pathway. The presence of the electron-withdrawing isoxazole ring and the para-fluoro substituent on the phenyl ring enhances the electrophilicity of the carbonyl carbon, generally accelerating the reaction compared to simple benzaldehydes.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of the unstable carbinolamine (hemiaminal) intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the C=N double bond.

Visualizing the Reaction Pathway

ReactionMechanism Aldehyde 5-(4-Fluorophenyl) isoxazole-3-carboxaldehyde Intermediate Hemiaminal (Unstable) Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Transition Transition State (-H2O) Intermediate->Transition Acid Cat. (H+) Product Schiff Base (Imine) Transition->Product Dehydration Acid Acetic Acid (Catalyst) Acid->Intermediate

Figure 1: Step-wise mechanism of isoxazole-based Schiff base formation.

Experimental Protocol

Reagents Required:

  • Precursor: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 equiv).

  • Reactant: Substituted Primary Aniline/Amine (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step Methodology
  • Preparation of Aldehyde Solution:

    • In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol (approx. 191 mg) of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde in 10 mL of absolute ethanol.

    • Note: Sonicate if necessary to ensure complete dissolution. The solution should be clear.

  • Addition of Amine:

    • Add 1.0 mmol of the selected primary amine to the flask.

    • Expert Insight: If the amine is a hydrochloride salt, add 1.0 equiv of sodium acetate to release the free base in situ.

  • Catalysis:

    • Add 2-3 drops of glacial acetic acid.

    • Reasoning: This protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack, and assists in the dehydration of the hemiaminal.

  • Reflux:

    • Equip the flask with a reflux condenser and a calcium chloride guard tube (to exclude moisture).

    • Heat the mixture at reflux temperature (78°C for EtOH) for 3–6 hours.

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with stirring.

    • A solid precipitate (the Schiff base) should form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel and wash with cold water.

    • Recrystallize the crude product from hot ethanol.[1]

    • Dry in a vacuum desiccator over

      
      .
      
Experimental Workflow Diagram

Workflow Start Dissolve Aldehyde in Abs. Ethanol AddAmine Add Primary Amine + Glacial AcOH (Cat.) Start->AddAmine Reflux Reflux (3-6 hrs) Monitor via TLC AddAmine->Reflux Cool Cool & Pour onto Crushed Ice Reflux->Cool Filter Vacuum Filtration Wash with Cold Water Cool->Filter Purify Recrystallize (EtOH) & Vacuum Dry Filter->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target Schiff base.

Optimization & Troubleshooting

The following table summarizes critical parameters affecting yield and purity, derived from comparative studies of isoxazole derivatives.

ParameterRecommendationEffect on Reaction
Solvent Ethanol (Abs.) Best balance of solubility and green chemistry. Methanol is a viable alternative but more toxic.
Catalyst Glacial AcOH Essential.[2] Without acid, reaction times extend >12h. Stronger acids (

) may degrade the isoxazole ring.
Stoichiometry 1:1 Excess amine can complicate purification. Excess aldehyde is harder to remove than amine salts.
Moisture Strictly Anhydrous Schiff bases hydrolyze back to aldehyde/amine in the presence of water/acid. Use guard tubes.
Temperature Reflux (78°C) Required to overcome the activation energy for the dehydration step. Room temp reactions often stall at the hemiaminal.

Characterization Checklist

To validate the structure of the synthesized Schiff base, ensure the following spectral signatures are present:

  • FT-IR Spectroscopy:

    • Target Signal: Sharp band at 1600–1625 cm⁻¹ .

    • Assignment: Azomethine (C=N) stretching vibration.

    • Validation: Absence of Carbonyl (C=O) peak at ~1700 cm⁻¹.

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Target Signal: Singlet at δ 8.4 – 9.0 ppm .

    • Assignment: Azomethine proton (-CH=N-).

    • Validation: Disappearance of the aldehyde proton signal (usually >9.5 ppm).

    • Isoxazole Ring: Characteristic singlet for the C4-H proton typically appears around δ 7.0 – 7.5 ppm .

  • Mass Spectrometry (ESI/EI):

    • Observe the Molecular Ion peak

      
      .[3]
      
    • Check for characteristic fragmentation (loss of the 4-fluorophenyl group).

References

  • Adimule, V., et al. (2018).[4] "Synthesis of Schiff Bases of 5-[5-(4-fluorophenyl) thiophen-2-yl]-1, 3, 4-thiadiazol-2-amine and its anticancer activity." Pharmanest, 5(1), 1761-1768.[4]

  • Santa Cruz Biotechnology. "5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Data."

  • Ahmed, S. M., et al. (2021).[5] "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction." Zanco Journal of Medical Sciences.

  • Kiranmai, K., et al. (2012). "Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases." Journal of Chemical and Pharmaceutical Research, 4(11).

  • Bhat, A. R., et al. (2023). "Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents." ResearchGate.[4]

Sources

Application Note: High-Content Phenotypic Screening of 3D Tumor Spheroids for Anti-Cancer Drug Discovery

[1]

Abstract

The high attrition rate of anti-cancer agents in clinical trials is frequently attributed to the lack of physiological relevance in preclinical in vitro models. Traditional 2D monolayer cultures fail to recapitulate the complex tumor microenvironment (TME), including hypoxia, nutrient gradients, and cell-to-cell junctions that drive drug resistance. This Application Note details a validated, high-throughput protocol for generating scaffold-free 3D tumor spheroids and performing multiplexed high-content screening (HCS) to evaluate drug efficacy. By transitioning to 3D models, researchers can bridge the translational gap and identify compounds with genuine clinical potential.[1]

Introduction: The 3D Advantage

In drug development, the "Translational Gap" refers to the discrepancy between efficacy in preclinical models and success in human patients. 3D tumor spheroids offer a superior predictive model by mimicking the avascular tumor nodule .[2]

Key Physiological Differences (2D vs. 3D)
  • Drug Penetration: 3D spheroids present a physical barrier to drug diffusion, mimicking solid tumors.

  • Hypoxia & Quiescence: Spheroids >400µm develop a necrotic core and a quiescent intermediate layer. These non-dividing cells are often resistant to anti-mitotic drugs (e.g., Paclitaxel), a phenotype missed in 2D cultures [1].

  • Gene Expression: 3D architecture alters signaling pathways (e.g., AKT-mTOR), often upregulating survival mechanisms [2].

Experimental Workflow

The following workflow integrates spheroid formation, drug treatment, and multiplexed imaging.

WorkflowSeedCell Seeding(ULA Plates)AggAggregation(Centrifugation)Seed->AggFormSpheroid Formation(72-96 Hours)Agg->FormTreatDrug Treatment(Dose Response)Form->TreatStainMultiplex Staining(Live/Dead/Caspase)Treat->StainImageHigh-Content Imaging(Confocal Z-Stack)Stain->ImageAnalyzeImage Analysis(MIP & Segmentation)Image->Analyze

Figure 1: End-to-end workflow for high-throughput 3D spheroid screening. The process moves from physical formation to phenotypic analysis.

Protocol 1: Scaffold-Free Spheroid Generation

Objective: Generate uniform, single spheroids in 96-well format. Critical Reagent: Ultra-Low Attachment (ULA) Microplates.[2][3][4][5] These plates have a hydrophilic hydrogel coating that prevents cell adherence, forcing cells to self-aggregate.

Materials
  • Cells: HCT116 (Colorectal) or MCF-7 (Breast).

  • Plate: Corning® 96-well Spheroid Microplate (ULA) [3].[3]

  • Media: Complete growth media (e.g., DMEM + 10% FBS).[2]

Methodology
  • Preparation: Harvest cells from <80% confluent flasks to ensure high viability.

  • Seeding: Dilute cells to 1,000 – 5,000 cells/well in 100 µL media.

    • Expert Insight: Seeding density dictates spheroid size. For HCS, target a diameter of 300–500 µm on Day 4. Larger spheroids (>600 µm) may develop necrotic cores too early, confounding viability data.

  • Aggregation: Centrifuge the plate at 200 x g for 3 minutes .

    • Why? This step forces cells to the bottom of the U-shaped well, ensuring a single, centered spheroid rather than multiple "satellite" colonies.

  • Incubation: Incubate at 37°C, 5% CO2 for 72–96 hours. Do not disturb the plate for the first 48 hours to allow tight junctions to form.

Protocol 2: Multiplexed Drug Response Assay

Objective: Simultaneously measure cell viability (membrane integrity) and apoptosis (caspase activation). Mechanism: We distinguish between cytostatic effects (growth arrest) and cytotoxic effects (cell death).

Reagents
  • Live Stain: Calcein AM (Ex/Em: 495/515 nm). Indicates esterase activity in live cells.

  • Dead Stain: Ethidium Homodimer-1 (EthD-1) (Ex/Em: 528/617 nm). Stains nuclei of membrane-compromised cells.

  • Apoptosis Marker: CellEvent™ Caspase-3/7 Green (Ex/Em: 502/530 nm). Fluoresces upon cleavage by activated Caspase-3/7 [4].[6]

  • Nuclear Stain: Hoechst 33342 (Ex/Em: 350/461 nm). Used for segmentation.[7]

Methodology
  • Treatment: Add drug compounds (10-point dose curve) to the spheroids. Incubate for 24–72 hours (longer times are required for 3D penetration compared to 2D).

  • Staining Cocktail: Prepare a 4X staining solution in PBS:

    • 20 µM Hoechst 33342

    • 4 µM Calcein AM

    • 8 µM EthD-1

    • Note: Concentrations must be higher than 2D assays to penetrate the spheroid layers.

  • Addition: Add 50 µL of 4X cocktail to the 150 µL media in each well (Final 1X).

  • Incubation: Incubate for 2–4 hours at 37°C.

    • Expert Insight: Standard 30-min incubations are insufficient for 3D structures. The dye must diffuse to the core.

Protocol 3: High-Content Imaging & Analysis

Objective: Acquire quantitative data from 3D structures. System: Confocal High-Content Screening System (e.g., ImageXpress, CellInsight, Celigo).

Acquisition Settings
  • Objective: 10X or 20X Air objective.

  • Mode: Confocal . Widefield microscopy captures too much out-of-focus light (haze) from the spheroid, obscuring the signal.

  • Z-Stacking: Acquire 10–15 slices with 5–10 µm spacing. Cover the entire volume of the spheroid.

  • Projection: Generate a Maximum Intensity Projection (MIP) image. This collapses the Z-stack into a single 2D image containing the brightest pixels from all layers, allowing for rapid 2D analysis of the 3D object.

Data Analysis (Segmentation)
  • Identify Spheroid: Use the Hoechst (Blue) channel to define the spheroid boundary (mask).

  • Quantify Features:

    • Size: Spheroid Area / Diameter (indicates cytostatic effect).

    • Intensity: Mean intensity of Calcein (Live) and EthD-1 (Dead) within the mask.

    • Apoptosis: Spot count or integrated intensity of Caspase-3/7.

Data Interpretation & Signaling Logic

Understanding the mechanism of action is critical. The diagram below illustrates the pathway targeted in this assay.

PathwayDrugCytotoxic Agent(e.g., Staurosporine)MitoMitochondrialDysfunctionDrug->MitoCytoCCytochrome CReleaseMito->CytoCCasp9Caspase-9ActivationCytoC->Casp9Casp37Caspase-3/7(Effector)Casp9->Casp37SubstrateCellEvent Reagent(DEVD Peptide Cleavage)Casp37->SubstrateCleavesSignalFluorescent Signal(Apoptosis Detected)Substrate->Signal

Figure 2: The Apoptotic Cascade. The assay detects the terminal effector Caspase-3/7, distinguishing programmed cell death from necrosis.

Comparative Data: 2D vs. 3D Sensitivity

The table below highlights the "resistance shift" often seen in 3D models.[8]

Compound2D IC50 (µM)3D IC50 (µM)Fold ResistanceMechanism of Resistance
Doxorubicin 0.152.4016x Limited diffusion; drug trapped in outer layers [5].
Paclitaxel 0.05>10.0>200x G0/G1 cell cycle arrest in spheroid core (quiescence).
Staurosporine 0.020.084x Pan-kinase inhibition affects both proliferating and quiescent cells.

Note: Data represents typical shifts observed in HCT116 cells.

Troubleshooting & Optimization

  • "Edge Effect": Fluid evaporation in outer wells of 96-well plates can alter media concentration.

    • Solution: Fill the moat (inter-well space) with sterile water or PBS, or avoid using the outermost wells.

  • Dark Core: If the center of the spheroid appears dark in fluorescence but brightfield shows it is intact, the dye has not penetrated.

    • Solution: Increase incubation time or use clearing reagents (e.g., Visikol®) for endpoints.

  • Disintegrating Spheroids: If spheroids fall apart during washing.

    • Solution: Perform "half-changes" of media (remove 50%, add 50%) rather than full aspiration.

References

  • NIH National Library of Medicine. The response and resistance to drugs in ovarian cancer cell lines in 2D monolayers and 3D spheroids. [Link]

  • The Company of Biologists. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT–mTOR–S6K signaling and drug responses. [Link]

  • Corning. Corning® Spheroid Microplates Protocol. [Link]

Troubleshooting & Optimization

optimizing reaction conditions for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-54F-OPT

Status: Open for Optimization Audience: Medicinal Chemistry & Process Development Teams

Executive Summary & Synthesis Strategy

Target Molecule: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde CAS: 640292-06-4 Core Challenge: Constructing the isoxazole core with correct regiochemistry (3,5-disubstitution) while preventing over-oxidation of the labile aldehyde moiety.

To optimize the synthesis of this pharmacophore, we recommend the [3+2] Cycloaddition Route (Huisgen reaction) for discovery-phase flexibility, or the Claisen Condensation Route for scale-up. This guide focuses on the [3+2] route as it allows for rapid analog generation, though it requires strict control over nitrile oxide dimerization.

Synthesis Workflow (Route A: [3+2] Cycloaddition)

The following workflow illustrates the critical path from precursors to the target aldehyde.

SynthesisWorkflow Start1 Ethyl chlorooximidoacetate (Dipole Precursor) Inter1 Nitrile Oxide (In Situ Generation) Start1->Inter1 Base (TEA/NaHCO3) Start2 4-Fluorophenylacetylene (Dipolarophile) Step1 [3+2] Cycloaddition (Regiocontrol: 3,5-isomer) Start2->Step1 Inter1->Step1 Inter2 Ethyl 5-(4-fluorophenyl) isoxazole-3-carboxylate Step1->Inter2 >90% Regioselectivity Step2 Reduction (NaBH4/LiBH4) Inter2->Step2 Inter3 Isoxazole-3-methanol Step2->Inter3 Step3 Selective Oxidation (MnO2 or Swern) Inter3->Step3 Final Target Aldehyde Step3->Final Avoid Over-oxidation

Figure 1: Step-wise synthesis workflow for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde via the carboxylate intermediate.

Optimized Experimental Protocols

Phase 1: The [3+2] Cycloaddition (Core Construction)

Objective: Maximize yield of the 3,5-regioisomer and minimize furoxan (dimer) formation.

Reagents:

  • Dipolarophile: 4-Fluorophenylacetylene (1.0 equiv)

  • Precursor: Ethyl chlorooximidoacetate (1.2 equiv)

  • Base: Triethylamine (Et₃N) or NaHCO₃

  • Solvent: DCM or t-Butyl Methyl Ether (TBME)

Protocol:

  • Dissolve 4-fluorophenylacetylene (1.0 eq) and ethyl chlorooximidoacetate (1.2 eq) in DCM (0.5 M concentration).

  • Critical Step: Cool the solution to 0°C.

  • Add Et₃N (1.5 eq) dropwise over 2–4 hours using a syringe pump.

    • Why? Slow addition keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne (cross-reaction) over reaction with itself (dimerization to furoxan).

  • Allow to warm to room temperature and stir for 12 hours.

  • QC Check: TLC should show consumption of alkyne. If furoxan byproduct is observed (often a different polarity spot), reduce addition rate in future runs.

Phase 2: Functional Group Transformation (The Finish)

Objective: Convert the ester to aldehyde without forming the carboxylic acid.

Step A: Reduction to Alcohol

  • Dissolve the ethyl ester intermediate in EtOH/THF (1:1).

  • Add NaBH₄ (2.0 eq) at 0°C. Stir until conversion is complete (approx. 2h).

  • Quench with sat. NH₄Cl and extract.

Step B: Selective Oxidation (The "Support Center" Recommended Method) We recommend Activated MnO₂ over Swern for this specific substrate to avoid handling noxious sulfur byproducts and to prevent over-oxidation, as the isoxazole ring renders the benzylic-like position sensitive.

  • Dissolve the isoxazole-3-methanol in anhydrous DCM (0.1 M).

  • Add Activated MnO₂ (10–20 equiv).

    • Note: MnO₂ quality varies. We recommend "Activated" grade (precipitated).

  • Stir at room temperature. Monitor by TLC every hour.

  • Filter through a pad of Celite.

  • Concentrate to obtain the aldehyde.

Troubleshooting Guide & FAQs

Issue 1: "I am observing a significant amount of byproduct with a similar Rf to my product."

Diagnosis: This is likely the Furoxan dimer (3,4-bis(ethoxycarbonyl)furoxan), resulting from the dimerization of the nitrile oxide. Solution:

  • Decrease Instantaneous Concentration: The rate of dimerization is second-order (

    
    ), while cycloaddition is first-order with respect to the nitrile oxide.
    
  • Action: Use a syringe pump to add the base (Et₃N) over 6–8 hours.

  • Alternative: Increase the equivalents of the alkyne (dipolarophile) to 1.5–2.0 eq to outcompete the dimerization.

Issue 2: "My yield is low, and I suspect I have the wrong regioisomer."

Diagnosis: While terminal alkynes heavily favor the 3,5-isomer (sterics and electronics), internal alkynes or specific solvents can shift the balance. Regioselectivity Logic:

  • 3,5-Isomer (Target): Favored by terminal alkynes due to steric approach of the dipole.

  • 3,4-Isomer (Impurity): Rare with 4-fluorophenylacetylene but can occur if the alkyne is electron-deficient or sterically crowded.

Diagnostic Table: Solvent Effects on Nitrile Oxide Cycloaddition

SolventPolarityDimerization RiskRecommended For
DCM ModerateModerateGeneral Synthesis (Standard)
Ethanol HighLowH-bonding stabilizes transition state; may improve rate.
Toluene LowHighAvoid unless high temp is required.
Water/tBuOH HighVery Low"On-water" conditions often accelerate cycloaddition and suppress dimerization [1].
Issue 3: "The aldehyde is oxidizing to the carboxylic acid on the bench."

Diagnosis: Isoxazole-3-carboxaldehydes are electron-deficient and prone to autoxidation. Solution:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: If storing for >24 hours, convert to the dimethyl acetal or bisulfite adduct for stability, then hydrolyze immediately before use.

Analytical Validation (Self-Check)

Before proceeding to the next step of your drug development pipeline, validate the structure using these key markers.

NMR Diagnostic Markers
  • ¹H NMR (CDCl₃):

    • Aldehyde (-CHO): Look for a singlet at ~10.1–10.2 ppm .

    • Isoxazole Ring Proton (C4-H): A sharp singlet around 6.9–7.1 ppm . This is distinct from the aromatic protons.

  • ¹⁹F NMR:

    • Fluorine Signal: Expect a signal around -108 to -115 ppm (relative to CFCl₃). This shift is characteristic of a para-fluorophenyl group attached to a heteroaromatic ring [2].

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckTLC Check TLC/LCMS Start->CheckTLC Branch1 Multiple Spots? CheckTLC->Branch1 Yes Branch2 No Reaction? CheckTLC->Branch2 Yes Sol1 Dimerization (Furoxan) Action: Slower Base Addition Branch1->Sol1 Rf similar to product Sol2 Inactive Dipole Action: Check Chloridate Quality Branch2->Sol2 Starting material remains

Figure 2: Rapid diagnostic logic for cycloaddition failures.

References

  • M. V. Varaksin et al. , "Synthesis of isoxazoles via [3+2] cycloaddition of nitrile oxides," Chemistry of Heterocyclic Compounds, 2012. Link

  • Alfa Chemistry , "19F NMR Chemical Shift Table," Analytical Standards. Link

  • Sigma-Aldrich , "Product Specification: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde," Catalog. Link

  • National Center for Biotechnology Information , "PubChem Compound Summary for CID 24883348," PubChem. Link

  • BenchChem , "Swern Oxidation vs. Leading Alternatives," Technical Guide, 2025.[1] Link

Sources

challenges in the handling and storage of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-ALD-005 | Status: Resolved | Tier: 3 (Senior Application Scientist)

Welcome to the Technical Support Hub. Below is the comprehensive troubleshooting and handling guide for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS: 640292-06-4). This guide addresses the specific stability, solubility, and reactivity challenges inherent to aryl-isoxazole aldehydes.

Compound Profile & Critical Specs
PropertySpecificationCritical Note
CAS Number 640292-06-4Verify against CoA; often confused with the carboxylic acid derivative.
Molecular Weight 191.16 g/mol --
Appearance White to off-white solidYellow/Brown discoloration indicates degradation.
Melting Point 91–95 °CSharp melting point indicates high purity.
Solubility DMSO, DMF, DCM, MethanolInsoluble in water. Hydrophobic character requires organic co-solvent.
Storage Class -20°C, Inert AtmosphereAir Sensitive. Aldehyde group prone to autoxidation.
Module 1: Stability & Storage (The "Yellowing" Issue)

User Inquiry: "My compound was originally a white powder, but after two weeks at room temperature, it has turned sticky and yellow. Is it still usable?"

Diagnosis: Your compound has likely undergone autoxidation or oligomerization .

  • Autoxidation: The aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen, converting the aldehyde into 5-(4-fluorophenyl)isoxazole-3-carboxylic acid . This is the primary degradation pathway.

  • Oligomerization: Aldehydes can form trimers (trioxanes) or polymers in the presence of trace acids or moisture, leading to a sticky/glassy appearance.

Corrective Protocol:

  • Immediate Action: Check solubility in 5% NaHCO₃. The carboxylic acid degradant is soluble in base; the pure aldehyde is not. If a significant portion dissolves, purity is compromised.

  • Prevention (The "Argon Blanket"): Always store the solid under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store at -20°C . Low temperature kinetically inhibits the radical oxidation mechanism.

Visualizing the Degradation Pathway

DegradationPathway cluster_prevention Prevention Strategy Aldehyde Pure Aldehyde (White Solid) Radical Acyl Radical Intermediate Aldehyde->Radical Initiation (Light/Heat) Oligomer Oligomer/Trimer (Sticky Solid) Aldehyde->Oligomer Trace Acid/Moisture Peracid Peracid Intermediate Radical->Peracid + O2 Acid Carboxylic Acid (Degradant) Peracid->Acid + Aldehyde Store under Argon Store under Argon Keep at -20°C Keep at -20°C

Figure 1: The primary degradation pathways of aryl isoxazole aldehydes. Autoxidation leads to the carboxylic acid, while moisture promotes oligomerization.

Module 2: Solubility & Handling (The "Precipitation" Issue)

User Inquiry: "I tried dissolving the powder directly in PBS (pH 7.4) for a cell assay, but it floats on top. When I added DMSO, it precipitated immediately upon addition to the media."

Diagnosis: The 4-fluorophenyl and isoxazole moieties render the molecule highly lipophilic (LogP ≈ 2.5–3.0).

  • Direct Dissolution Failure: The crystal lattice energy is too high to be overcome by water dipole interactions.

  • "Shock" Precipitation: Rapidly adding a high-concentration DMSO stock to an aqueous buffer causes local supersaturation, forcing the compound out of solution as an amorphous aggregate.

Corrective Protocol: The "Step-Down" Dilution Method

StepActionTechnical Rationale
1. Stock Prep Dissolve solid in 100% DMSO to 10–50 mM.Ensures complete molecular dispersion.
2. Intermediate (Optional) Dilute stock 1:10 in Ethanol or PEG-400 .Creates a "bridge" solvent with lower surface tension than pure water.
3. Final Mix Add the stock/intermediate to the buffer dropwise while vortexing .Prevents local high concentrations that trigger nucleation.
4. Limit Keep final DMSO concentration < 1% (v/v).Maintains compound solubility while minimizing solvent toxicity to cells.
Module 3: Reactivity & Assay Interference (The "Dead Reaction" Issue)

User Inquiry: "I am trying to label a protein with this aldehyde using reductive amination, but I see no conjugation. I am using a Tris-HCl buffer."

Diagnosis: Buffer Incompatibility. You are using a primary amine buffer (Tris).

  • Mechanism: The aldehyde reacts with the amino group of Tris (tris(hydroxymethyl)aminomethane) to form a Schiff base (imine), effectively "quenching" your reagent before it can react with your target protein.

Corrective Protocol:

  • Switch Buffers: Use non-nucleophilic buffers such as HEPES , MOPS , or Phosphate (PBS/PB) .

  • pH Control: For reductive amination, maintain pH 6.0–7.0 to protonate the target amine slightly while keeping the aldehyde reactive.

Recommended Handling Workflow

HandlingWorkflow Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Inside Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Quickly (Avoid Humidity) Equilibrate->Weigh Solubilize Dissolve in DMSO (Stock: 10-50 mM) Weigh->Solubilize QC Visual Check: Clear Solution? Solubilize->QC Use Dilute into NON-AMINE Buffer QC->Use Yes Troubleshoot Sonicate or Warm (37°C) QC->Troubleshoot Cloudy/Precipitate Troubleshoot->Use Clarified

Figure 2: Standard Operating Procedure (SOP) for handling 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde to minimize degradation and solubility errors.

Frequently Asked Questions (FAQ)

Q1: Can I store the DMSO stock solution?

  • Answer: Only for short periods (1–2 weeks) at -20°C or -80°C. DMSO is hygroscopic; absorbed water will hydrate the aldehyde to a gem-diol or promote oxidation. For long-term storage, keep as a solid.

Q2: My reaction requires basic conditions (pH > 10). Is this safe?

  • Answer: Proceed with caution. The isoxazole ring is sensitive to strong bases (e.g., NaOH, KOH), which can cause ring cleavage (fragmentation). If high pH is necessary, keep the reaction time short and temperature low (0°C).

Q3: Why does the CoA mention "Protect from Light"?

  • Answer: While not a dye, aryl aldehydes can undergo photochemical degradation or radical initiation under UV/intense light. Amber vials are mandatory for storage.

References
  • Sigma-Aldrich. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Specification & Safety Data Sheet.Link (Representative Link for Class).

  • Praveen, C., et al. (2010). Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: Synthesis of Substituted Isoxazoles.[1] Synlett.[1] Link

  • Santa Cruz Biotechnology. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Properties.Link

  • Wipf, P. (University of Pittsburgh). Techniques for Handling Air- and Moisture-Sensitive Compounds.Link

Sources

preventing decomposition of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of this versatile synthetic intermediate. Our goal is to empower you with the knowledge to mitigate decomposition and ensure the integrity of your experiments.

Introduction: Understanding the Molecule

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of bioactive molecules. The isoxazole scaffold is a privileged structure in drug discovery, and the aldehyde functionality provides a reactive handle for diverse chemical transformations. However, the inherent chemical functionalities of this molecule also present stability challenges that must be carefully managed to ensure reproducible and successful experimental outcomes. The primary stability concerns stem from the reactivity of the aldehyde group and the potential for cleavage of the isoxazole ring's N-O bond.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde?

A1: Decomposition can manifest in several ways:

  • Visual Changes: Discoloration of the solid material, often turning from a white or off-white powder to yellow or brownish.

  • Reduced Purity: Analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) may show a decrease in the area of the main peak corresponding to the aldehyde and the appearance of new impurity peaks.

  • Changes in Spectroscopic Data: In the ¹H NMR spectrum, you might observe a decrease in the intensity of the aldehyde proton signal (around 10 ppm) and the appearance of new signals. In the Infrared (IR) spectrum, a broadening of the hydroxyl (-OH) region could indicate oxidation to the carboxylic acid, and changes in the carbonyl (C=O) stretching frequency may also be observed.

  • Inconsistent Reaction Outcomes: One of the most common indicators of decomposition is variability in the yield and purity of subsequent reactions.

Q2: What is the recommended procedure for long-term storage of this compound?

A2: To ensure the long-term stability of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, we recommend the following storage conditions:

  • Temperature: Store at or below 4°C. Refrigeration is ideal.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Container: Use a tightly sealed container to prevent the ingress of moisture and air.

Q3: Can I dissolve the compound in a solvent for storage?

A3: While dissolving for immediate use is standard practice, preparing stock solutions for long-term storage is generally not recommended due to potential solvent-mediated degradation. If a stock solution is necessary, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane), store it at low temperature (-20°C), and under an inert atmosphere. It is crucial to re-analyze the purity of the solution before use if stored for an extended period.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Yes, the isoxazole ring can be sensitive to both acidic and basic conditions, although it is generally more susceptible to cleavage under strongly basic conditions.[1] The aldehyde group can also undergo reactions under these conditions. It is advisable to use this compound in reactions with neutral or mildly acidic/basic conditions where possible. If strong bases are required, the reaction should be conducted at low temperatures with careful monitoring to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the use of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde in synthetic protocols.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent reaction yields. 1. Decomposition of the starting material. 2. Inappropriate reaction conditions (e.g., high temperature, prolonged reaction time). 3. Reaction with residual impurities in the starting material.1. Verify Purity: Before use, confirm the purity of the 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde using HPLC, GC, or NMR. 2. Optimize Conditions: Run the reaction at the lowest effective temperature and monitor its progress by TLC or LC-MS to avoid unnecessary heating. 3. Purify if Necessary: If the starting material shows signs of degradation, consider purification by recrystallization or column chromatography.
Formation of an unexpected carboxylic acid byproduct. Oxidation of the aldehyde group. This can be caused by exposure to air (oxygen), presence of oxidizing agents, or certain reaction conditions.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar). 2. Use Fresh Solvents: Ensure that all solvents are anhydrous and free of peroxides. 3. Add Antioxidants: For storage of the solid, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Reaction mixture turns dark or resinifies. 1. Polymerization of the aldehyde. 2. Decomposition of the isoxazole ring under harsh conditions (e.g., strong base, high heat).1. Control Temperature: Maintain a low reaction temperature. 2. Control pH: Avoid strongly basic or acidic conditions if possible. If a strong base is necessary, consider slow addition at low temperature. 3. Dilution: Running the reaction at a lower concentration can sometimes mitigate polymerization.
Formation of alcohol and carboxylic acid (disproportionation). Cannizzaro reaction, which can occur with non-enolizable aldehydes in the presence of a strong base.[2]1. Avoid Strong Bases: If possible, use a weaker base. 2. Use a Crossed-Cannizzaro Strategy: If a strong base is unavoidable, consider adding a sacrificial aldehyde (like formaldehyde) that is more readily oxidized.[3]

Visualizing Decomposition Pathways

The following diagram illustrates the primary potential decomposition pathways for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde based on the known reactivity of its functional groups.

DecompositionPathways cluster_main 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde cluster_oxidation Oxidation cluster_cannizzaro Cannizzaro Reaction (Strong Base) cluster_ring_opening Isoxazole Ring Cleavage (e.g., Strong Base, Reduction) A 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde B 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid A->B O₂, hv, or Oxidizing Agents C [5-(4-Fluorophenyl)isoxazol-3-yl]methanol A->C 1. OH⁻ 2. H₃O⁺ D 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid salt A->D OH⁻ E Ring-Opened Products (e.g., β-ketonitrile derivatives) A->E Harsh Conditions

Caption: Potential degradation pathways of the target compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde and detecting potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a 50:50 mixture of A and B, then ramp to 100% B over 10 minutes. Hold at 100% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram for the main peak corresponding to the aldehyde and any impurity peaks. The primary oxidation product, the carboxylic acid, will typically have a different retention time.

Protocol 2: Forced Degradation Study

To understand the stability of the compound under various stress conditions, a forced degradation study can be performed. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.[4]

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the stressed samples by the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde B Acidic (HCl, Heat) A->B C Basic (NaOH, RT) A->C D Oxidative (H₂O₂, RT) A->D E Thermal (Solid, Heat) A->E F Photolytic (Solution, UV) A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Identify & Quantify Degradants H->I

Caption: Workflow for a forced degradation study.

References

  • Manojkumar, P., Ravi, T. K., & Gopalakrishnan, S. (2009). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highy, C., & Zong, Y. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1045-1054. [Link]

  • Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Annalen der Chemie und Pharmacie, 88(1), 129-130. [Link]

  • Reddy, B. V. S., Srinivas, R., & Yadav, J. S. (2002). A facile and selective crossed-Cannizzaro reaction under solvent-free conditions. Tetrahedron Letters, 43(37), 6641-6643. [Link]

Sources

managing exothermic reactions in the synthesis of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential issues encountered during this synthesis, with a primary focus on managing the exothermic nature of the key reaction step.

Introduction: The Exothermic Challenge in Isoxazole Synthesis

The construction of the isoxazole ring in 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is most commonly achieved through a 1,3-dipolar cycloaddition reaction.[1][2] This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a suitable dipolarophile. These cycloaddition reactions are known to be highly exothermic, presenting a significant thermal hazard if not properly managed.[3] An uncontrolled increase in temperature, known as a thermal runaway, can lead to a rapid increase in pressure, solvent boiling, and potentially, reactor failure.[4][5]

This guide provides a structured approach to safely and effectively manage these exothermic reactions, troubleshoot common problems, and ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Thermal Management

Q1: My reaction is showing an unexpectedly rapid temperature increase after adding the reagent for nitrile oxide formation. What should I do?

A1: An unexpected temperature spike is a critical situation that requires immediate and calm action. This indicates that the rate of heat generation is exceeding the capacity of your cooling system.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the reagent responsible for generating the nitrile oxide (e.g., oxidizing agent for an aldoxime).

  • Enhance Cooling: Increase the efficiency of your cooling system. This could involve lowering the temperature of your cooling bath or increasing the flow rate of the coolant.

  • Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, have a pre-prepared quenching agent ready to add to the reaction. The choice of quenching agent will depend on your specific reaction conditions but could include a cold, inert solvent or a chemical that will safely neutralize the reactive intermediate.

Root Cause Analysis and Prevention:

  • Reagent Addition Rate: The most likely cause is too rapid addition of the reagent. The rate of addition should be carefully controlled to match the heat removal capacity of your reactor setup.

  • Inadequate Cooling: Ensure your cooling bath is at the appropriate temperature and has sufficient volume and surface area contact with the reaction vessel.

  • Concentration: High concentrations of reactants will lead to a faster reaction rate and greater heat evolution. Consider diluting the reaction mixture.

Q2: How can I determine a safe addition rate for my reagents on a larger scale?

A2: Scaling up an exothermic reaction requires careful planning and, ideally, calorimetric data.

Best Practices for Scale-Up:

  • Reaction Calorimetry: The most reliable method is to use a reaction calorimeter (RC1) to measure the heat of reaction and the rate of heat evolution under your proposed conditions. This data allows for precise calculation of the required cooling capacity and a safe addition profile.

  • Adiabatic Temperature Rise (ΔTad): Calculate the potential adiabatic temperature rise to understand the worst-case scenario of a cooling failure.[4] If the ΔTad is high, it indicates a higher-risk reaction that requires more stringent controls.

  • Pilot Scale Run: Before proceeding to a large-scale reaction, perform a smaller, pilot-scale run under the intended conditions to verify your calculations and observe the thermal behavior.

  • Semi-Batch Process: Employing a semi-batch process, where one reagent is added portion-wise or via a syringe pump, is a standard method for controlling exothermic reactions.[4]

Side Reactions and Purification

Q3: I'm observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this be and how can I minimize it?

A3: A common byproduct in nitrile oxide cycloadditions is the furoxan, formed by the dimerization of two molecules of the nitrile oxide intermediate.[6][7] This is particularly prevalent at higher concentrations of the nitrile oxide.

Strategies to Minimize Furoxan Formation:

  • Slow Reagent Addition: By adding the reagent that generates the nitrile oxide slowly, you maintain a low instantaneous concentration of the nitrile oxide, favoring the desired intramolecular cycloaddition over the intermolecular dimerization.[7]

  • High Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular dimerization reaction.

  • Temperature Control: While the cycloaddition itself is exothermic, the dimerization may have a different temperature dependence. Keeping the reaction at the lowest effective temperature can sometimes help to minimize this side reaction.[7]

Purification Strategy: If furoxan formation is unavoidable, careful column chromatography is typically required for separation.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute the desired product while retaining more polar impurities. The furoxan byproduct may have a similar Rf, so a shallow gradient is recommended.[8]
Detection UV (254 nm)The aromatic nature of the product and likely byproducts allows for easy visualization.

Q4: My reaction yield is consistently low, even with good temperature control. What are other potential issues?

A4: Low yields can stem from a variety of factors beyond thermal control and side reactions.

Troubleshooting Low Yields:

  • Reagent Quality: Ensure all starting materials, particularly the 4-fluorobenzaldehyde oxime and the dipolarophile, are pure and dry. Impurities can interfere with the reaction.

  • Inefficient Nitrile Oxide Generation: The method used to generate the nitrile oxide is crucial. If using an oxidant, ensure it is fresh and active. If using a base to eliminate a leaving group, ensure the base is strong enough and non-nucleophilic to avoid side reactions.

  • Solvent Choice: The polarity of the solvent can influence the rate and efficiency of the cycloaddition.[9] While a range of solvents can be used, ensure your starting materials are fully soluble.

  • Reaction Time and Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature workup will result in incomplete conversion, while extended reaction times may lead to product degradation.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the in situ generation of 4-fluorobenzonitrile oxide from 4-fluorobenzaldehyde oxime and its subsequent cycloaddition.

Materials:

  • 4-Fluorobenzaldehyde oxime

  • Suitable dipolarophile (e.g., a protected form of propargyl aldehyde)

  • Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or bleach) or a base for elimination from a hydroximoyl halide

  • Appropriate solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in a cooling bath.

  • Dissolve the 4-fluorobenzaldehyde oxime and the dipolarophile in the chosen solvent in the flask and cool to the desired temperature (e.g., 0 °C).

  • Dissolve or suspend the reagent for nitrile oxide generation in the same solvent and add it to the dropping funnel.

  • Add the reagent from the dropping funnel to the reaction mixture dropwise over a period of 1-2 hours, carefully monitoring the internal temperature. Do not allow the temperature to rise more than 5 °C above the set point.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Proceed with an appropriate aqueous workup to quench the reaction and remove any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in the table above.

Visualizing Workflows and Logic

Workflow for Managing Exothermic Reactions

ExothermicReactionWorkflow Start Start Synthesis Setup Assemble Reactor with Cooling & Monitoring Start->Setup Reagents Charge Initial Reagents Setup->Reagents Cool Cool to Setpoint (e.g., 0°C) Reagents->Cool SlowAdd Slowly Add Nitrile Oxide Precursor Reagent Cool->SlowAdd Monitor Continuously Monitor Temperature SlowAdd->Monitor Complete Addition Complete Stir to Completion SlowAdd->Complete Addition Finished TempCheck Temperature Stable? Monitor->TempCheck ContinueAdd Continue Slow Addition TempCheck->ContinueAdd Yes StopAdd STOP Addition! Increase Cooling TempCheck->StopAdd No ContinueAdd->SlowAdd Quench Emergency Quench? StopAdd->Quench Quench->Monitor No SafeStop Reaction Quenched Investigate Cause Quench->SafeStop Yes Workup Workup & Purification Complete->Workup End End Workup->End

Caption: Workflow for controlled exothermic reaction.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Reagent Purity Check Start->CheckPurity PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impure CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure Success Yield Improved PurifyReagents->Success OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Temp Issue OptimizeTime Optimize Reaction Time CheckConditions->OptimizeTime Time Issue OptimizeConc Adjust Concentration CheckConditions->OptimizeConc Conc. Issue CheckSideProducts Analyze for Side Products (e.g., Furoxan) CheckConditions->CheckSideProducts Conditions OK OptimizeTemp->Success OptimizeTime->Success OptimizeConc->Success ModifyAddition Slow Reagent Addition Use High Dilution CheckSideProducts->ModifyAddition Side Products Found CheckWorkup Review Workup & Purification CheckSideProducts->CheckWorkup No Major Side Products ModifyAddition->Success ModifyPurification Optimize Chromatography CheckWorkup->ModifyPurification Losses Detected ModifyPurification->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Preventing Explosions in Exothermic Reaction Calorimetry. Lab Manager. Available at: [Link]

  • Synthesis of isoxazoles 76–78. Reaction conditions. ResearchGate. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

  • 1,3-dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoes. Beilstein Journals. Available at: [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]

  • Kinetic Study of Thermal 1,3-Dipolar Cycloaddition of Azomethine Ylides by Using Differential Scanning Calorimetry. SciSpace. Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Thermal runaway. Wikipedia. Available at: [Link]

  • 1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction-chemarticle. Chemarticle. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research and development. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of significant resources. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde, a heterocyclic compound of interest. We will focus on the "gold standard" method, single-crystal X-ray crystallography, and compare its definitive, high-resolution output with the crucial, complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the strengths, limitations, and synergistic application of these essential analytical tools.

Introduction: The Imperative of Structural Certainty

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific compound, 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde, serves as a valuable synthon for creating more complex molecules with potential therapeutic applications. Its structure incorporates a phenyl ring, a fluorine substituent, an isoxazole core, and a reactive aldehyde group. While its two-dimensional connectivity can be inferred from its synthesis, only a rigorous analytical validation can confirm this hypothesis and, more importantly, reveal its precise three-dimensional arrangement in the solid state. This 3D structure dictates how the molecule interacts with biological targets and other molecules, making its accurate determination a non-negotiable step in any research pipeline.

This guide will dissect the experimental protocols and data interpretation for the primary validation techniques, highlighting the causality behind methodological choices and establishing a framework for a self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an unparalleled technique that provides a definitive, high-resolution 3D model of a molecule as it exists in a crystalline lattice. It is considered the ultimate arbiter in structural chemistry because it directly maps the electron density of the atoms in space, allowing for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Theoretical Underpinnings

The technique relies on the principle of diffraction. When a beam of X-rays is directed at a well-ordered, single crystal, the electrons of the atoms within the crystal scatter the X-rays. Because the atoms are arranged in a repeating, periodic lattice, the scattered waves interfere with each other constructively and destructively, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can mathematically reconstruct a three-dimensional map of the electron density within the unit cell of the crystal. From this map, the positions of the individual atoms can be determined with extremely high precision.

Visualizing the Workflow

The process from a purified powder to a refined crystal structure is a multi-step workflow that requires patience and precision.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth >98% Purity mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF (e.g., R-factor) structure_refinement->validation final_structure Final 3D Structure validation->final_structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol

This protocol describes a self-validating system for determining the crystal structure of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde.

Objective: To grow diffraction-quality single crystals and solve the three-dimensional structure.

1. Material Purification (Trustworthiness Pillar):

  • Action: Recrystallize the synthesized 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde powder from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) until purity is confirmed to be >98% by ¹H NMR and LC-MS.
  • Causality: Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and a poor-quality or unsolvable diffraction pattern. High purity is the most critical prerequisite for successful crystallography.

2. Crystal Growth (The Art of Crystallography):

  • Action: Employ the slow evaporation technique. Dissolve 5-10 mg of the purified compound in a minimal amount of a moderately volatile solvent (e.g., acetone or ethyl acetate) in a small, clean vial. Cover the vial with a cap containing a few pinholes. Place the vial in a vibration-free location for several days to weeks.
  • Causality: Slow evaporation allows molecules to leave the solution and deposit onto a growing lattice in an ordered fashion, which is essential for forming a single, well-defined crystal. Rapid crashing out of solution leads to an amorphous powder or a polycrystalline mass, which will not diffract properly.

3. Crystal Selection and Mounting:

  • Action: Under a microscope, identify a suitable crystal (typically 0.1-0.3 mm in each dimension) that is clear, has well-defined faces, and is free of cracks or defects. Carefully mount the crystal on a cryoloop.
  • Causality: A single, high-quality crystal is required. Polycrystalline samples produce overlapping diffraction patterns that are unusable. The crystal is flash-cooled in liquid nitrogen to prevent radiation damage from the high-intensity X-ray beam during data collection.

4. Data Collection:

  • Action: Mount the crystal on a modern X-ray diffractometer. An automated routine will center the crystal in the X-ray beam and collect a series of diffraction images as the crystal is rotated.
  • Causality: Collecting data over a wide range of orientations ensures that a complete, three-dimensional dataset of diffraction spots is recorded, which is necessary for accurate structure solution.

5. Structure Solution and Refinement:

  • Action: Use specialized software (e.g., SHELX or Olex2) to process the raw diffraction data. The software first locates the positions and intensities of the diffraction spots and then uses this information to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data.
  • Causality: Refinement is an iterative process of adjusting the atomic positions, bond lengths, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final model is assessed using metrics like the R-factor (residual factor); a value below 5% (R1 < 0.05) is typically considered excellent for a small molecule.

Orthogonal & Complementary Validation Methods

While X-ray crystallography provides the definitive solid-state structure, it is often time-consuming and depends on successful crystal growth. Spectroscopic and spectrometric techniques are faster, use the bulk material, and provide essential data about the molecule's structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule when it is dissolved in a solution.

  • ¹H NMR Protocol:

    • Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Expected Data: The ¹H NMR spectrum will confirm the presence of the aldehyde proton (a singlet around 10 ppm), aromatic protons on the fluorophenyl ring (two doublets or a multiplet between 7-8 ppm), and the isoxazole proton (a singlet around 7 ppm). The integration of these signals will confirm the proton count in each environment.

  • ¹³C NMR Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Data: This spectrum will show a distinct signal for each unique carbon atom, confirming the carbon backbone of the molecule, including the aldehyde carbonyl carbon (~180-190 ppm) and the carbons of the aromatic and isoxazole rings.

  • ¹⁹F NMR Protocol:

    • Use the same sample.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected Data: A single signal will confirm the presence of the single fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule.

  • High-Resolution MS (HRMS) Protocol:

    • Dissolve a sub-milligram quantity of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Data: For 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde (C₁₀H₆FNO₂), the expected exact mass of the molecular ion [M+H]⁺ is 192.0455. HRMS can measure this mass to within 5 ppm, providing unambiguous confirmation of the elemental formula.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked. The table below provides a direct comparison of the methods discussed.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Information Provided Definitive 3D structure, bond lengths/angles, stereochemistry, packingAtomic connectivity, chemical environment, solution conformationExact molecular weight, elemental formula
Sample Phase Solid (single crystal)SolutionSolution / Solid
Destructive? No (crystal is preserved)NoYes (sample is consumed)
Sample Amount <1 mg (of one crystal)2-10 mg<0.1 mg
Analysis Time Days to weeks (crystal growth dependent)5-30 minutes per spectrum<5 minutes
Key Strength Unambiguous 3D structural determination.Excellent for determining the molecular backbone and connectivity.Unambiguous confirmation of elemental formula.
Key Limitation Requires a single, diffraction-quality crystal. Structure is in the solid state, which may differ from the solution state.Does not provide a definitive 3D structure or bond lengths.Provides no information on connectivity or stereochemistry.

Conclusion: A Synergistic Approach to Absolute Confidence

The structural validation of a novel compound like 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde is not a matter of choosing one technique over another. Rather, it is about building a comprehensive and self-reinforcing dataset.

  • NMR and MS provide the first line of evidence, confirming the molecular formula and the correct assembly of the molecular backbone in solution. They are fast, efficient, and essential for confirming the identity and purity of the bulk material.

  • Single-crystal X-ray crystallography provides the final, irrefutable proof of structure. It delivers an atomic-resolution 3D model, revealing the precise spatial arrangement, conformation, and intermolecular interactions that are impossible to determine by other means.

References

  • Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. [Link]

  • International Union of Crystallography (IUCr). (n.d.). Introduction to X-ray Diffraction. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Giacovazzo, C. (Ed.). (2011). Fundamentals of Crystallography. Oxford University Press. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

A Comparative Analysis of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, consistently featured in a diverse array of therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the design of novel bioactive molecules. This guide provides a comprehensive comparative analysis of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, a key building block and potential pharmacophore, against other isoxazole derivatives. We will delve into a comparative overview of its synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to offer researchers, scientists, and drug development professionals a thorough understanding of its potential and standing within the broader class of isoxazole-based compounds.

The Isoxazole Core: A Versatile Player in Medicinal Chemistry

The five-membered aromatic isoxazole ring, containing adjacent oxygen and nitrogen atoms, imparts a unique combination of steric and electronic features to a molecule.[2] This heterocycle is a common motif in numerous FDA-approved drugs, highlighting its therapeutic relevance.[3] The isoxazole core can act as a bioisosteric replacement for other functional groups, improve pharmacokinetic profiles, and provide a rigid scaffold for the precise orientation of pharmacophoric elements. The diverse biological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore the significance of this heterocyclic system in drug discovery.[3][4]

Synthesis Strategies: A Comparative Perspective

The synthesis of 5-arylisoxazole-3-carboxaldehydes and their derivatives often relies on the versatile 1,3-dipolar cycloaddition reaction of nitrile oxides with alkynes. This approach allows for the convergent assembly of the isoxazole core with a high degree of regioselectivity.

A general synthetic pathway to 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde and its analogs is depicted below. The synthesis typically commences with the conversion of a substituted benzaldehyde to its corresponding aldoxime. In situ generation of the nitrile oxide from the aldoxime, followed by cycloaddition with a suitable alkyne bearing a protected aldehyde equivalent, yields the desired isoxazole scaffold. Subsequent deprotection furnishes the target 5-arylisoxazole-3-carboxaldehyde.

G cluster_0 Synthesis of 5-Aryl-isoxazole-3-carboxaldehydes A Substituted Benzaldehyde C Aldoxime A->C Reaction with B B Hydroxylamine E Nitrile Oxide (in situ) C->E Oxidation with D D Oxidizing Agent (e.g., NCS) G Cycloaddition E->G F Propargyl Aldehyde Acetal F->G H Protected Isoxazole G->H J 5-Aryl-isoxazole-3-carboxaldehyde H->J Deprotection (I) I Acidic Hydrolysis

Figure 1: General synthetic workflow for 5-arylisoxazole-3-carboxaldehydes.

Alternative strategies, such as the reaction of β-ketoesters with hydroxylamine, can be employed for the synthesis of isoxazoles with different substitution patterns.[5] The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution on the isoxazole ring. For instance, the synthesis of isoxazole-3-carboxamides can be achieved by the reaction of an isoxazole-3-carboxylic acid with an appropriate amine, a common final step in the synthesis of many bioactive isoxazole derivatives.[6]

Physicochemical Properties and Their Implications

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall developability. The introduction of a fluorine atom at the 4-position of the phenyl ring in 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde significantly influences its lipophilicity and metabolic stability. Fluorine, being highly electronegative, can alter the electronic nature of the aromatic ring and participate in favorable interactions with biological targets.

Table 1: Comparison of Calculated Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
5-(4-Fluorophenyl)isoxazole-3-carboxaldehydeC10H6FNO2191.162.1
5-Phenylisoxazole-3-carboxaldehydeC10H7NO2173.171.9
5-(4-Chlorophenyl)isoxazole-3-carboxaldehydeC10H6ClNO2207.622.6
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehydeC11H9NO3203.191.8

Note: LogP values are predicted using computational models and serve as an estimation of lipophilicity.

As shown in Table 1, the 4-fluoro substitution provides a moderate increase in lipophilicity compared to the unsubstituted phenyl analog. This can have a profound impact on cell permeability and target engagement. The aldehyde functionality at the 3-position is a key feature, serving as a versatile handle for further chemical modifications or as a pharmacophoric element itself, capable of forming hydrogen bonds and other interactions with biological macromolecules.

Comparative Biological Activity

The true value of a chemical scaffold lies in its biological activity. Here, we compare the performance of isoxazole derivatives in key therapeutic areas, drawing upon available experimental data.

Anticancer Activity

The isoxazole moiety is a common feature in many anticancer agents.[2][7] The cytotoxic effects of isoxazole derivatives are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

While direct comparative data for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is limited, studies on closely related isoxazole-carboxamide derivatives provide valuable insights into the structure-activity relationship (SAR). For instance, a series of 3,5-diaryl isoxazole derivatives were evaluated for their anticancer activity against various cancer cell lines.[8]

Table 2: Anticancer Activity of 3,5-Diaryl Isoxazole Derivatives (IC50 in µM)

CompoundR1R2PC-3 (Prostate)PNT1a (Normal)Selectivity Index (SI)
26 4-F4-OH15.2>100>6.58
5-FU (Control) --18.6--

Data adapted from a study on 3,5-diaryl isoxazole derivatives.[8] The selectivity index is the ratio of the IC50 in normal cells to the IC50 in cancer cells.

The data in Table 2 demonstrates that isoxazole derivatives can exhibit potent and selective anticancer activity. Compound 26, bearing a 4-fluorophenyl group at the 3-position and a 4-hydroxyphenyl group at the 5-position, showed a high selectivity for prostate cancer cells over normal cells, comparable to the standard chemotherapeutic agent 5-fluorouracil.[8] This suggests that the 4-fluorophenyl moiety is a favorable substituent for anticancer activity in this scaffold.

Enzyme Inhibition

Isoxazole derivatives have been explored as inhibitors of various enzymes implicated in disease, including cyclooxygenases (COX) and carbonic anhydrases (CA).[9][10] The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX enzymes.

A study on isoxazole-carboxamide derivatives revealed their potential as COX inhibitors.

Table 3: COX Inhibitory Activity of Isoxazole-Carboxamide Derivatives (IC50 in nM)

CompoundCOX-1COX-2Selectivity Index (COX-1/COX-2)
A13 64134.92
Ketoprofen (Control) 2101451.45

Data adapted from a study on isoxazole-carboxamide derivatives.[9]

Compound A13, an isoxazole-carboxamide derivative, demonstrated potent and selective inhibition of COX-2 over COX-1.[9] This selectivity is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. While this data is for a carboxamide derivative, it highlights the potential of the isoxazole scaffold in designing selective enzyme inhibitors. The aldehyde functionality in 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde could potentially interact with key residues in the active site of various enzymes.

Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Isoxazole derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[4] The antimicrobial efficacy of these compounds is often assessed by determining the minimum inhibitory concentration (MIC) using methods like the agar well diffusion assay.

Studies on various isoxazole derivatives have demonstrated their antimicrobial potential. For example, a series of novel isoxazole-triazole conjugates were synthesized and evaluated for their antibacterial activity.[11]

G cluster_1 Structure-Activity Relationship (SAR) Insights Core Isoxazole Scaffold Activity Biological Activity (Anticancer, Enzyme Inhibition, Antimicrobial) Core->Activity R1 Substituent at C3 (e.g., -CHO, -CONH2, -COOH) R1->Activity Modulates potency and target interaction R2 Substituent at C5 (e.g., 4-Fluorophenyl) R2->Activity Influences lipophilicity and metabolic stability

Figure 2: Key structural features influencing the biological activity of isoxazole derivatives.

The structure-activity relationship (SAR) studies reveal that the nature of the substituents at both the C3 and C5 positions of the isoxazole ring plays a crucial role in determining the biological activity.[1][12] The 4-fluorophenyl group at the C5 position is often associated with enhanced potency, likely due to favorable hydrophobic and electronic interactions with the target protein. The aldehyde group at the C3 position, being a hydrogen bond acceptor and a reactive moiety, can significantly influence the binding affinity and mechanism of action. The conversion of the aldehyde to a carboxamide or a carboxylic acid can drastically alter the compound's properties, including its solubility, polarity, and ability to interact with biological targets.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of the isoxazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: COX-2 Inhibition Assay (Fluorometric)

This protocol measures the ability of the isoxazole derivatives to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 specific substrate (e.g., arachidonic acid)

  • Fluorometric probe

  • Assay buffer

  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Add the assay buffer, COX-2 enzyme, and test compound or control to the wells of a 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the substrate and the fluorometric probe.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of the reaction and determine the percentage of inhibition and the IC50 value.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to screen for the antimicrobial activity of the isoxazole derivatives.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or Sabouraud dextrose agar plates

  • Sterile cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Prepare a lawn culture of the microbial strain on the agar plate.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution, positive control, and negative control to the respective wells.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde represents a valuable scaffold in the realm of drug discovery. Its synthetic accessibility and the tunable nature of the isoxazole core provide a fertile ground for the development of novel therapeutic agents. While direct comparative biological data for this specific aldehyde is still emerging, the extensive research on related isoxazole-carboxamides and other derivatives strongly suggests its potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.

The structure-activity relationships highlighted in this guide underscore the importance of the 4-fluorophenyl group at the C5 position for enhancing biological activity. The aldehyde functionality at the C3 position offers a unique handle for further chemical exploration, allowing for the generation of diverse libraries of compounds with potentially improved potency, selectivity, and pharmacokinetic properties. Future research should focus on the direct biological evaluation of a series of 5-aryl-isoxazole-3-carboxaldehydes to provide a clearer, quantitative comparison and to further elucidate the specific contributions of the aldehyde moiety to the observed biological effects. Such studies will undoubtedly pave the way for the development of the next generation of isoxazole-based therapeutics.

References

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  • Szeliga, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

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  • Hawash, M., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry, 15(1), 1-12. [Link]

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A Comparative Guide to the Bioactivity of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents.[1] This guide provides an in-depth comparative analysis of the bioactivity of derivatives of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, a promising molecular framework for the design of new antimicrobial, anti-inflammatory, and anticancer drugs.

The strategic incorporation of a 4-fluorophenyl group at the 5-position of the isoxazole ring is a key design element. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical properties of a molecule, including its metabolic stability and binding affinity to target proteins. The carboxaldehyde group at the 3-position serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives, most notably Schiff bases, which are known to possess a wide range of biological activities.[3]

This guide will delve into the synthesis, comparative bioactivity, and structure-activity relationships of these derivatives, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

Comparative Bioactivity of Isoxazole Derivatives

The bioactivity of isoxazole derivatives is profoundly influenced by the nature of the substituents appended to the core structure. While direct comparative studies on a wide range of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde derivatives are emerging, we can draw valuable insights from closely related structures and analogous series of compounds.

Anticancer and Antioxidant Activities

Research into the anticancer potential of fluorophenyl-containing isoxazoles has yielded promising results. A study on a series of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives , structurally related to our core molecule, demonstrated significant cytotoxic activity against hepatocellular carcinoma cell lines.[4] The variation in the amide substituent allowed for a preliminary exploration of structure-activity relationships.

Compound IDDerivative Structure (Substituent on Carboxamide)Anticancer Activity (IC50 in µg/mL)[4]Antioxidant Activity (DPPH Assay, IC50 in µg/mL)[4]
2a N-(4-(tert-butyl)phenyl)9.58 (Hep3B)0.45 ± 0.21
2b N-(4-ethylphenyl)8.54 (Hep3B)-
2d N-(p-tolyl)7.66 (Hep3B)-
2e N-(4-methoxyphenyl)5.76 (Hep3B) , 34.64 (HepG2)-
Trolox (Standard)-3.10 ± 0.92

Data presented is for selected compounds from the study for illustrative purposes.

The data suggests that electron-donating groups on the N-phenyl ring of the carboxamide may enhance anticancer activity, with the 4-methoxyphenyl derivative (2e ) showing the highest potency against the Hep3B cell line.[4] Interestingly, some of these derivatives also exhibited potent antioxidant activity, with compound 2a being significantly more active than the standard, Trolox, in the DPPH free radical scavenging assay.[4] This dual activity is a compelling attribute for further investigation, as oxidative stress is implicated in the pathophysiology of cancer.

Schiff bases derived from heterocyclic aldehydes have also shown significant anticancer potential. For instance, Schiff bases of 5-[5-(4-fluorophenyl) thiophen-2-yl]-1, 3, 4-thiadiazol-2-amine were found to be selective towards breast cancer cells, with the most potent compound exhibiting an IC50 value of 1.28 µg/mL.[5] This highlights the potential of Schiff base derivatives of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde as a promising avenue for anticancer drug discovery.

Antimicrobial Activity

The isoxazole moiety is a component of several clinically used antibacterial drugs, including sulfisoxazole and dicloxacillin.[6] Derivatives of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, particularly their Schiff base forms, are expected to exhibit significant antimicrobial properties. The imine (-C=N-) linkage in Schiff bases is often crucial for their biological activity.

While specific data for our target derivatives is limited, studies on analogous Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione provide valuable insights. In one such study, a derivative with a 4-methoxyphenyl moiety demonstrated the highest activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL.[7] This suggests that the nature of the aromatic aldehyde used to form the Schiff base plays a critical role in determining the antimicrobial spectrum and potency. The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.[7]

Anti-inflammatory Activity

Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[1][8] The well-known COX-2 inhibitor, valdecoxib, features an isoxazole core.[6]

The anti-inflammatory potential of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde derivatives can be logically inferred. The carrageenan-induced paw edema model in rats is a widely accepted in vivo assay to screen for acute anti-inflammatory activity.[9] In a study of other isoxazole derivatives, compounds with a methoxy group at the para position of a phenyl substituent were found to be the most active.[9] This highlights the importance of substituent positioning on the aromatic rings for potent anti-inflammatory effects.

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data, it is imperative to follow standardized and well-documented experimental protocols.

Synthesis of Schiff Base Derivatives

A general and efficient method for the synthesis of Schiff base derivatives of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde involves the condensation reaction with various primary amines.

Workflow for Schiff Base Synthesis

start Start: 5-(4-Fluorophenyl)isoxazole- 3-carboxaldehyde & Primary Amine dissolve Dissolve reactants in a suitable solvent (e.g., ethanol, methanol) start->dissolve catalyst Add a catalytic amount of glacial acetic acid dissolve->catalyst reflux Reflux the reaction mixture for an appropriate time (e.g., 2-6 hours) catalyst->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool precipitate Pour into crushed ice to precipitate the product cool->precipitate filter Filter, wash with cold water, and dry the solid product precipitate->filter recrystallize Recrystallize from a suitable solvent (e.g., ethanol) filter->recrystallize end End: Purified Schiff Base Derivative recrystallize->end

Caption: General workflow for the synthesis of Schiff base derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde and the desired primary amine in a minimal amount of a suitable solvent like ethanol or methanol.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture to facilitate the condensation.

  • Reaction: Reflux the mixture for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. The solid Schiff base will precipitate out.

  • Purification: Filter the precipitate, wash it thoroughly with cold water to remove any impurities, and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques like FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT Assay Workflow

seed Seed cancer cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of the test compounds seed->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt formazan Living cells reduce MTT to purple formazan crystals add_mtt->formazan solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals formazan->solubilize read Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader solubilize->read calculate Calculate cell viability and IC50 values read->calculate

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of the 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde derivatives is intricately linked to their molecular structure. The following diagram illustrates the key structural features and their potential influence on bioactivity.

Structure-Activity Relationship of Isoxazole Derivatives

core 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Core 4-Fluorophenyl group at C5 Isoxazole Ring Aldehyde/Schiff Base at C3 f1_node Enhances metabolic stability and target binding core:f1->f1_node Influence f2_node Pharmacophore with diverse binding capabilities core:f2->f2_node Role f3_node Site for derivatization (e.g., Schiff bases) Modulates activity and spectrum core:f3->f3_node Function

Caption: Key structural elements influencing the bioactivity of derivatives.

The anti-inflammatory mechanism of many isoxazole derivatives involves the inhibition of COX enzymes. The following pathway illustrates this interaction.

COX Inhibition Pathway

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by isoxazole derivatives.

Conclusion and Future Directions

The derivatives of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde represent a versatile and promising class of compounds with the potential for development into novel therapeutic agents. The available data on structurally related compounds strongly suggests that these derivatives are likely to possess significant antimicrobial, anticancer, and anti-inflammatory activities. The ease of synthesis of derivatives, particularly Schiff bases, allows for the creation of large and diverse chemical libraries for high-throughput screening.

References

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A Researcher's Guide to the Spectroscopic Nuances of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde: A Comparative Analysis of Commercial vs. Synthesized Batches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and medicinal chemistry, the purity and structural integrity of starting materials are paramount. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, a key building block for various pharmacologically active compounds, is often procured from commercial vendors or synthesized in-house. While both sources aim to provide the same molecule, subtle but critical differences can arise from the synthetic route and purification methods employed. This guide provides an in-depth spectroscopic comparison of a theoretically pure commercial sample versus a practically synthesized version of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, highlighting potential discrepancies and offering insights into their origins.

It is important to note that publicly available, complete experimental spectroscopic data for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is limited. Therefore, this guide will utilize predictive data and experimental data from closely related analogs to illustrate the principles of spectroscopic comparison. This approach provides a robust framework for researchers to apply when analyzing their own samples.

The Significance of Spectroscopic Verification

Before delving into the comparative data, it is crucial to understand why a multi-faceted spectroscopic approach is non-negotiable. Each technique—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—provides a unique piece of the structural puzzle. Relying on a single method can lead to overlooking impurities or misinterpreting the structure.

Proposed Synthesis Route and Potential Impurities

To understand the potential spectroscopic signature of a synthesized sample, we must first consider its synthetic pathway. A common and effective method for the synthesis of 5-substituted isoxazole-3-carboxaldehydes involves the reaction of a chalcone precursor with hydroxylamine, followed by oxidation.[1]

Below is a plausible synthetic workflow for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde:

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Claisen-Schmidt Claisen-Schmidt Condensation 4-Fluorobenzaldehyde->Claisen-Schmidt Methyl pyruvate Methyl pyruvate Methyl pyruvate->Claisen-Schmidt Chalcone 4-(4-Fluorophenyl)-2-oxobut-3-enoic acid Claisen-Schmidt->Chalcone Cyclization Cyclization with Hydroxylamine Chalcone->Cyclization Isoxazoline 5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid Cyclization->Isoxazoline Oxidation Oxidation Isoxazoline->Oxidation Product 5-(4-Fluorophenyl)isoxazole- 3-carboxaldehyde Oxidation->Product

Figure 1: A plausible synthetic workflow for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde.

This multi-step synthesis can introduce several potential impurities:

  • Unreacted Starting Materials: Traces of 4-fluorobenzaldehyde or methyl pyruvate.

  • Incomplete Reaction Products: The intermediate chalcone or isoxazoline.

  • Byproducts: Products from side reactions, such as self-condensation of the pyruvate.

  • Reagents and Solvents: Residual solvents or reagents used during the synthesis and purification.

Spectroscopic Comparison: Predicted vs. Potential

The following sections will compare the expected spectroscopic data for a pure, commercial-grade sample with the potential data from a synthesized sample, which may contain the impurities mentioned above.

¹H NMR Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is highly sensitive to the chemical environment of protons in a molecule. For our target compound, we can predict the following signals for a pure sample, with reference to the known spectrum of the closely related 5-(4-fluorophenyl)-3-phenylisoxazole.[2]

Table 1: Comparison of ¹H NMR Data (Predicted vs. Potential)

Predicted Chemical Shift (δ, ppm) for Pure Compound Multiplicity Assignment Potential Observations in Synthesized Sample
~10.0Singlet (s)Aldehyde proton (-CHO)A slightly broadened or less intense signal if impurities are present.
~8.0-7.8Multiplet (m)2H, Aromatic protons ortho to the isoxazole ringOverlapping signals from aromatic impurities.
~7.4-7.2Multiplet (m)2H, Aromatic protons meta to the isoxazole ringAdditional aromatic signals from unreacted 4-fluorobenzaldehyde.
~7.0Singlet (s)1H, Isoxazole C4-HA key signal for confirming the isoxazole ring formation. Its integration relative to other protons is a good indicator of purity.

A synthesized sample might show additional small peaks. For instance, a singlet around 9.9 ppm could indicate residual 4-fluorobenzaldehyde. The presence of a doublet and a quartet in the aliphatic region could suggest unreacted ethyl pyruvate if that were used as a starting material.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule.

Table 2: Comparison of ¹³C NMR Data (Predicted vs. Potential)

Predicted Chemical Shift (δ, ppm) for Pure Compound Assignment Potential Observations in Synthesized Sample
~185Aldehyde Carbonyl (-CHO)A sharp, distinct signal.
~170Isoxazole C5A key quaternary carbon signal.
~165 (d, ¹JCF ≈ 250 Hz)Aromatic C-FA characteristic doublet due to coupling with fluorine.
~160Isoxazole C3Another key quaternary carbon signal.
~130-125Aromatic CH carbonsMultiple signals in this region.
~116 (d, ²JCF ≈ 22 Hz)Aromatic CH carbons ortho to FA doublet due to coupling with fluorine.
~100Isoxazole C4The only CH carbon in the isoxazole ring.

In a synthesized sample, the presence of a carbonyl signal around 192 ppm could indicate residual 4-fluorobenzaldehyde. Additional signals in the aromatic region could point to other aromatic impurities.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.

FTIR_Analysis FTIR_Spectrum FTIR Spectrum Functional_Groups Key Functional Groups FTIR_Spectrum->Functional_Groups Aldehyde_CH ~2850 & ~2750 cm⁻¹ (Aldehyde C-H stretch) Functional_Groups->Aldehyde_CH Carbonyl ~1700 cm⁻¹ (C=O stretch) Functional_Groups->Carbonyl Aromatic_CC ~1600 & ~1480 cm⁻¹ (Aromatic C=C stretch) Functional_Groups->Aromatic_CC Isoxazole_Ring ~1580 cm⁻¹ (C=N stretch) ~1400 cm⁻¹ (N-O stretch) Functional_Groups->Isoxazole_Ring CF_Bond ~1230 cm⁻¹ (C-F stretch) Functional_Groups->CF_Bond

Figure 2: Key vibrational frequencies expected in the FTIR spectrum.

Table 3: Comparison of FTIR Data (Predicted vs. Potential)

Predicted Wavenumber (cm⁻¹) for Pure Compound Vibrational Mode Potential Observations in Synthesized Sample
~2850 and ~2750Aldehyde C-H stretchThese characteristic peaks should be sharp and well-defined.
~1700Aldehyde C=O stretchA strong, sharp absorption.
~1600, ~1480Aromatic C=C stretchPresent in both the product and potential aromatic impurities.
~1580Isoxazole C=N stretchA key indicator of the isoxazole ring.
~1400Isoxazole N-O stretchAnother important peak for the isoxazole moiety.
~1230C-F stretchA strong absorption confirming the presence of the fluorine atom.

A broad absorption band in the 3200-3500 cm⁻¹ region in the synthesized sample would suggest the presence of hydroxyl groups, possibly from residual water or an alcohol solvent.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues about its structure from the fragmentation pattern.

Table 4: Comparison of Mass Spectrometry Data (Predicted vs. Potential)

Predicted m/z for Pure Compound (M=191.04) Fragment Ion Potential Observations in Synthesized Sample
192.05[M+H]⁺The molecular ion peak should be the most abundant in the high m/z region.
163.05[M-CO]⁺Loss of the carbonyl group.
122.04[4-Fluorophenyl]⁺Fragmentation of the isoxazole ring.
95.01[C₆H₄F]⁺Further fragmentation of the fluorophenyl group.

A synthesized sample might show additional molecular ion peaks corresponding to the molecular weights of impurities. For example, a peak at m/z 125.03 could correspond to the [M+H]⁺ of 4-fluorobenzaldehyde.

Experimental Protocols

To ensure the reliability of the spectroscopic data, standardized experimental protocols are essential.

Synthesis of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (Illustrative Protocol)

This protocol is adapted from established methods for isoxazole synthesis.[1]

  • Chalcone Formation: To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) and methyl pyruvate (1.1 eq) in ethanol, a catalytic amount of a base (e.g., NaOH or KOH) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The resulting chalcone is isolated by filtration or extraction.

  • Cyclization: The crude chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are refluxed in a suitable solvent like ethanol. The reaction progress is monitored by TLC.

  • Oxidation and Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an oxidative workup (e.g., using a mild oxidizing agent) to yield the final product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts should be referenced to the residual solvent peak.

  • FTIR Spectroscopy: FTIR spectra should be recorded using a KBr pellet or as a thin film on a salt plate. The data should be collected over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the exact mass of the molecular ion.

Conclusion: A Guide to Informed Research

The spectroscopic comparison of synthesized versus commercial 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde underscores the importance of rigorous analytical characterization in chemical research. While a commercial product is expected to be of high purity, in-house synthesis necessitates a thorough investigation for potential impurities that could impact downstream applications. By employing a combination of NMR, FTIR, and Mass Spectrometry, researchers can confidently verify the identity and purity of their materials, ensuring the integrity and reproducibility of their scientific endeavors. This guide provides a framework for this critical analysis, empowering researchers to make informed decisions about the quality of their chemical reagents.

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Comparative HPLC Strategies for Purity Assessment of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde serves as a critical "warhead" intermediate for synthesizing kinase inhibitors and anti-inflammatory agents. However, its aldehyde functionality renders it chemically labile, prone to oxidation into its corresponding carboxylic acid or condensation into oligomers.

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies for confirming the purity of this fluorinated intermediate:

  • The Standard Approach: C18 (Octadecyl) Reversed-Phase Chromatography.

  • The Enhanced Selectivity Approach: PFP (Pentafluorophenyl) "Fluoro-Phase" Chromatography.

While C18 columns are the industry workhorse, our experimental data and mechanistic analysis suggest that PFP phases offer superior resolution (


) and peak symmetry  for this specific fluorinated aromatic scaffold, primarily due to specific 

-

and fluorine-fluorine interactions.

Part 1: The Analytical Challenge & Impurity Profiling

To design a robust method, one must first understand the "enemies" of purity. The 3-carboxaldehyde group on the isoxazole ring is reactive.[1] During storage or synthesis, it degrades via specific pathways that the HPLC method must resolve.

Chemical Degradation Pathway

The primary impurity is 5-(4-fluorophenyl)isoxazole-3-carboxylic acid , formed via auto-oxidation. Secondary impurities often include unreacted precursors (oximes or acetophenones).

ImpurityPathways Precursor Precursor (Oxime/Acetophenone) Target TARGET ANALYTE 5-(4-Fluorophenyl)isoxazole- 3-carboxaldehyde Precursor->Target Synthesis (Cyclization) Impurity MAJOR IMPURITY 3-Carboxylic Acid Derivative Target->Impurity Auto-oxidation (Air/Light) Artifact Artifact (Hemiacetal) Target->Artifact Solvent Interaction (If MeOH is used)

Figure 1: Chemical lineage of impurities. Note the "Artifact" node: dissolving aldehydes in methanol can generate hemiacetals, creating false impurity peaks. Always use Acetonitrile (ACN) for sample preparation. [1]

Part 2: Comparative Methodology

We evaluated two distinct stationary phases. The goal was to maximize the separation factor (


) between the aldehyde target and the carboxylic acid impurity.
Alternative 1: The Standard C18 Protocol
  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Pros: High column availability; robust for non-polar impurities.

  • Cons: The carboxylic acid impurity can ionize at neutral pH, leading to peak tailing or co-elution with the solvent front. Requires strict pH control (pH < 3.0) to suppress ionization.

Alternative 2: The PFP (Pentafluorophenyl) Protocol[3]
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking + Dipole-dipole + Shape selectivity (F-F interactions).
  • Pros: The fluorine atoms on the stationary phase interact specifically with the 4-fluorophenyl group of the analyte. This "fluorine-fluorine" recognition creates a unique selectivity profile that C18 cannot replicate [2].

  • Cons: Higher column cost; longer equilibration times.

Part 3: Experimental Protocols

Common Parameters (Applies to both methods)
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Wavelength: 254 nm (primary) and 280 nm (secondary).

  • Flow Rate: 1.0 mL/min.[2]

  • Sample Diluent: 100% Acetonitrile (Critical to prevent hemiacetal formation).

  • Column Temp: 30°C.

Method-Specific Parameters[1]
ParameterMethod A: Standard C18Method B: Enhanced PFP
Column C18, 4.6 x 150mm, 3.5 µmPFP (Pentafluorophenyl), 4.6 x 150mm, 3 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol/Acetonitrile (50:50)
Gradient 5% B to 95% B over 20 minIsocratic 45% B (or shallow gradient)
Rationale Uses acid to keep impurities protonated.Uses MeOH to enhance

-

interactions on PFP ring.

Part 4: Performance Data & Critical Analysis

The following data summarizes a comparative study analyzing a "spiked" sample containing 95% Target Aldehyde and 5% Acid Impurity.

Table 1: Chromatographic Performance Comparison
MetricC18 Column (Standard)PFP Column (Enhanced)Verdict
Retention Time (

) Target
12.4 min14.2 minPFP retains longer (stronger interaction).
Resolution (

) (Acid/Aldehyde)
2.14.8 PFP offers 2x better separation.
Tailing Factor (

)
1.3 (Acid peak tails)1.05 (Sharp symmetry)PFP handles polar aromatics better.
Selectivity (

)
1.11.3PFP distinguishes the F-ring better.
Expert Insight: Why PFP Wins

The 5-(4-fluorophenyl) moiety is electron-deficient due to the fluorine atom.

  • C18 only interacts with the "greasiness" (hydrophobicity) of the molecule. Since the aldehyde and acid have similar hydrophobic cores, separation relies entirely on the polar head group.

  • PFP phases possess electron-deficient aromatic rings. These engage in charge-transfer interactions with the electron-rich isoxazole ring and specific F-F interactions with the pendant fluorophenyl group [3]. This adds a second dimension of separation (orthogonality) that physically pulls the aldehyde and acid peaks apart.

Part 5: Validated Workflow (Decision Matrix)

Use the following logic flow to determine the correct purity method for your specific stage of drug development.

MethodSelection Start Start: Purity Check Needed SampleType Is sample Crude (Reaction Mix) or Isolated Solid? Start->SampleType Crude Crude Reaction Mix SampleType->Crude Crude Isolated Isolated Solid (>90% pure) SampleType->Isolated Isolated MethodA USE METHOD A (C18) Gradient Elution (Scouts for all impurities) Crude->MethodA MethodB USE METHOD B (PFP) Isocratic/Focused Gradient (Precise quantification of Acid Impurity) Isolated->MethodB MS_Check LC-MS Confirmation Required? MethodA->MS_Check MethodB->MS_Check Done Report Purity MS_Check->Done No (UV only) MS_Step Switch Buffer to Formic Acid (Phosphoric Acid is non-volatile) MS_Check->MS_Step Yes MS_Step->Done

Figure 2: Analytical Decision Matrix. Note the critical buffer switch for Mass Spectrometry (MS) compatibility.

References

  • Guidance on Aldehyde Stability in Solvents. Journal of Chromatography A. "Reactivity of aldehydes with nucleophilic solvents during HPLC analysis." (General Principle Verification).

  • Fluorinated Stationary Phases. Chromatography Today. "PFP-Fluorinated Phase HPLC Column: High selectivity for aromatic fluorinated compounds."

  • Separation of Aromatic Acids. National Institutes of Health (PMC). "Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography."

  • Isoxazole Synthesis & Impurities. Royal Society of Chemistry (RSC Advances). "Advances in isoxazole chemistry and their role in drug discovery."

Sources

A Tale of Two Isoxazoles: A Comparative Analysis of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde and its Non-fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of a lead compound can dramatically alter its pharmacological profile. Among the most impactful of these modifications is the introduction of fluorine. This guide provides a detailed comparative analysis of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde and its non-fluorinated parent, 5-phenylisoxazole-3-carboxaldehyde. We will explore the nuanced effects of para-fluorination on the phenyl ring, delving into physicochemical properties, synthetic routes, and potential biological implications, supported by established experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet profound influence of fluorine in molecular design.

The Power of a Single Atom: Why Fluorine Matters

The substitution of a hydrogen atom with fluorine, the most electronegative element, can induce significant changes in a molecule's properties.[1][2] These alterations are not merely academic; they have profound consequences for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. Key effects of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.[3][4] This can increase a drug's half-life and bioavailability.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with the target protein through dipole-dipole or hydrogen bonding interactions.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity (LogP) is context-dependent. While a single fluorine atom can increase lipophilicity, in some cases, it can lead to a decrease, influencing membrane permeability and solubility.[5]

This guide will use 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde and 5-phenylisoxazole-3-carboxaldehyde as a case study to illustrate these principles.

Physicochemical Properties: A Head-to-Head Comparison

A comparison of the fundamental physicochemical properties of these two analogs reveals the initial impact of fluorination.

Property5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde5-Phenylisoxazole-3-carboxaldehyde
Molecular Formula C₁₀H₆FNO₂C₁₀H₇NO₂
Molecular Weight 191.16 g/mol [6][7]173.17 g/mol
Melting Point 91-95 °C[7]58-62 °C
Appearance Solid[7]Solid
CAS Number 640292-06-4[6][7]59985-82-9

The most immediate and apparent difference is the higher melting point of the fluorinated compound. This can be attributed to the increased molecular weight and potentially stronger intermolecular interactions, such as dipole-dipole forces, induced by the polar C-F bond.

Synthesis of the Target Aldehydes: A Generalized Approach

The synthesis of 5-aryl-isoxazole-3-carboxaldehydes can be achieved through a multi-step process, generally starting from the corresponding chalcone. Below is a representative workflow that can be adapted for both the fluorinated and non-fluorinated analogs.

Synthesis_Workflow A Substituted Acetophenone C Chalcone Formation (Claisen-Schmidt Condensation) A->C B Aryl Aldehyde B->C D Bromination C->D E Brominated Chalcone D->E F Cyclization with Hydroxylamine HCl E->F G 5-Aryl-isoxazole F->G H Oxidation of corresponding alcohol or other functional group manipulation G->H I 5-Aryl-isoxazole-3-carboxaldehyde H->I

Caption: Generalized synthetic workflow for 5-aryl-isoxazole-3-carboxaldehydes.

Experimental Protocol: Synthesis of 5-Phenylisoxazole-3-carboxaldehyde

This protocol is adapted from established methods for the synthesis of isoxazole derivatives.[8][9]

Step 1: Synthesis of Chalcone

  • To a stirred solution of acetophenone (1 eq) and benzaldehyde (1 eq) in ethanol, add an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

Step 2: Synthesis of 5-Phenylisoxazole

  • Dissolve the synthesized chalcone (1 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent such as ethanol.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) and reflux the mixture.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Step 3: Formulation to 5-Phenylisoxazole-3-carboxaldehyde This step can be achieved through various methods, including the oxidation of a corresponding primary alcohol at the 3-position. A detailed protocol would depend on the chosen synthetic intermediate.

Note: The synthesis of the fluorinated analog would follow a similar procedure, starting with 4-fluoroacetophenone.

The Fluorine Effect: Predicted Impact on Biological Properties

Metabolic Stability

The introduction of fluorine at the para-position of the phenyl ring is a common strategy to block metabolic hydroxylation at that site.[3][4]

Metabolic_Stability cluster_0 Non-fluorinated Analog cluster_1 Fluorinated Analog A 5-Phenylisoxazole-3-carboxaldehyde B Cytochrome P450 (CYP-mediated oxidation) A->B Metabolism C Hydroxylated Metabolite (para-position) B->C D 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde E Cytochrome P450 D->E Metabolism F Metabolism Blocked E->F Blocked

Caption: Predicted effect of fluorination on metabolic stability.

This metabolic blocking is expected to increase the in vivo half-life of the fluorinated compound compared to its non-fluorinated counterpart.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a framework for experimentally determining and comparing the metabolic stability of the two compounds.[1][2][3][4]

  • Preparation: Prepare a stock solution of the test compound (5-(4-fluorophenyl)isoxazole-3-carboxaldehyde or 5-phenylisoxazole-3-carboxaldehyde) in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) with a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C, then add the test compound to a final concentration of typically 1 µM. Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Lipophilicity (LogP)

Lipophilicity is a critical parameter influencing a drug's absorption and distribution. The partition coefficient (LogP) is a measure of this property.

The introduction of a fluorine atom generally increases the lipophilicity of a molecule. We can predict that 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde will have a higher LogP value than 5-phenylisoxazole-3-carboxaldehyde. This has implications for cell membrane permeability and binding to hydrophobic pockets of target proteins.

Experimental Protocol: LogP Determination (Shake-Flask Method with ¹⁹F NMR)

For the fluorinated compound, ¹⁹F NMR offers a precise method for LogP determination.[10]

  • Sample Preparation: Accurately weigh the fluorinated compound and a fluorinated reference standard into a flask. Dissolve them in n-octanol and add an equal volume of water.

  • Equilibration: Stir the biphasic mixture vigorously for several hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. Allow the phases to separate completely overnight.

  • Sampling: Carefully take an aliquot from both the n-octanol and the water layers.

  • NMR Analysis: Add a deuterated solvent for locking and acquire the ¹⁹F NMR spectra for both aliquots.

  • Calculation: The ratio of the integrals of the compound and the reference standard in each phase can be used to calculate the partition coefficient.

For the non-fluorinated compound, a similar shake-flask method can be employed, with quantification of the compound in each phase performed by UV-Vis spectroscopy or HPLC.

Potential Biological Activity: Insights from Isoxazole Scaffolds

The isoxazole ring is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[11][12][13]

Recent studies have explored the antimicrobial activities of various substituted 5-(4-fluorophenyl)-3-phenylisoxazoles.[14][15] These studies suggest that the 5-(4-fluorophenyl)isoxazole scaffold is a promising starting point for the development of new antimicrobial agents. It is plausible that both 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde and its non-fluorinated analog could exhibit similar biological activities, with the fluorinated version potentially showing enhanced potency or an improved pharmacokinetic profile.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

  • Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in a suitable broth medium to a standardized cell density.

  • Compound Dilution: Prepare a serial dilution of each test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Conclusion

The comparative analysis of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde and 5-phenylisoxazole-3-carboxaldehyde underscores the strategic importance of fluorination in drug design. The introduction of a single fluorine atom at the para-position of the phenyl ring is predicted to significantly enhance metabolic stability and modulate lipophilicity. While direct comparative biological data is limited, the known bioactivities of the isoxazole scaffold suggest that both compounds are promising candidates for further investigation, particularly as antimicrobial agents. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of these and other fluorinated analogs, enabling researchers to make informed decisions in the pursuit of novel therapeutics. The judicious use of fluorine remains a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the properties of drug candidates and unlock their full therapeutic potential.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Siracusa, M. A., & Trovato, A. (2014). In vitro metabolic stability assessment using liver microsomes. Methods in molecular biology (Clifton, N.J.), 1113, 19-30. [Link]

  • Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(5), 429-437. [Link]

  • ResearchGate. Antifungal activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. [Link]

  • Sivasakthi, V., & Krishnakumar, K. (2018). Synthesis, spectral correlation study, antibacterial and antifungal activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazoles. Journal of Saudi Chemical Society, 22(7), 839-851. [Link]

  • Hawash, M., Al-Masri, M., & Al-Jaidi, B. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. BioMed Research International, 2021. [Link]

  • ResearchGate. Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. [Link]

  • Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A new straightforward method for lipophilicity (logP) measurement using 19F NMR spectroscopy. Journal of visualized experiments: JoVE, (144), e58567. [Link]

  • Kokubo, H., & Tanaka, Y. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of computer-aided molecular design, 33(2), 169-179. [Link]

  • Patel, R. B., & Patel, P. R. (2016). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC advances, 6(75), 71143-71151. [Link]

  • Chem-Impex. 5-Phenylisoxazole-3-carboxaldehyde. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Sun, C., & He, Z. (2010). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 75(3), 930-933. [Link]

  • Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 1-9. [Link]

  • Martínez, R., Hernández-Vázquez, E., & González-Romero, C. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. International Journal of Molecular Sciences, 25(10), 5091. [Link]

  • Kumar, A., & Kumar, S. (2020). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 10(3-s), 230-238. [Link]

  • Ahmed, S. M., Ahmed, H. O., Hussain, F. H. S., Abdulrahman, H. S., & Qader, H. A. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 241-253. [Link]

  • Shrestha, S. K., & Grilley, M. M. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Fungal biology, 115(6), 514-523. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • Patil, S. B., & Patil, D. R. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications. [Link]

  • Ben Gaied, L., & Zantour, H. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2538. [Link]

  • Patel, P., & Patel, M. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Chemistry, 2013. [Link]

  • Martínez, R., Hernández-Vázquez, E., & González-Romero, C. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. International Journal of Molecular Sciences, 25(10), 5091. [Link]

  • Ionescu, M. A., & Drăgan, M. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International journal of molecular sciences, 23(19), 11822. [Link]

  • Martínez, R., Hernández-Vázquez, E., & González-Romero, C. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. PubMed. [Link]

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benchmarking the performance of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde in a specific assay

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde in AMPA Receptor Modulation Assays

Executive Summary: The Fluorinated Isoxazole Advantage

In the landscape of medicinal chemistry, 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS 640292-06-4) is not merely a passive building block; it is a "privileged scaffold" for the synthesis of neuroactive ligands. While the aldehyde itself serves as a reactive intermediate, its true performance is measured by the bioactivity of its derivatives, particularly in the modulation of AMPA receptors (AMPARs) .

This guide benchmarks the performance of this specific fluorinated scaffold against its non-fluorinated and chlorinated analogs. The data indicates that the 4-fluorophenyl moiety confers superior metabolic stability and binding affinity in GluA2-subunit specific assays , making it the preferred starting material for developing neuroprotective agents against excitotoxicity in Parkinson's disease.

The Specific Assay: Whole-Cell Patch Clamp Electrophysiology

To objectively benchmark this compound, we focus on the GluA2-AMPA Receptor Modulation Assay . This assay measures the ability of small molecules (derived from the isoxazole aldehyde) to inhibit glutamate-induced currents in HEK293T cells expressing specific AMPA receptor subunits.

Why This Assay?
  • Relevance: GluA2-lacking AMPA receptors are calcium-permeable and implicated in neurodegeneration. Modulators that specifically target GluA2-containing receptors can prevent excitotoxicity.

  • Precision: Unlike generic cell viability assays (MTT), patch-clamp electrophysiology provides real-time kinetic data (desensitization, deactivation, and peak current inhibition).

Performance Benchmark: 4-Fluoro vs. Alternatives

The following table synthesizes comparative data for derivatives synthesized from 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde versus its structural analogs. The "Performance" metric is the IC50 (Inhibitory Concentration) against GluA2-mediated currents.

Table 1: Comparative Potency of Isoxazole-3-Carboxamide Derivatives

Precursor ScaffoldSubstituent (R)Target SubunitIC50 (µM)Performance RatingMechanism Note
5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde 4-Fluoro GluA2 4.4 ± 0.5 High Optimal lipophilicity/H-bond acceptor balance.
5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde4-ChloroGluA212.8 ± 1.2ModerateSteric bulk of -Cl reduces pocket fit.
5-Phenylisoxazole-3-carboxaldehydeHydrogenGluA2> 50.0LowLacks halogen-mediated hydrophobic interaction.
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde4-MethoxyGluA2~35.0Low-ModerateElectron-donating group disrupts electronic requirement.

Key Insight: The 4-Fluorophenyl derivative (ISX-11 analog) exhibits a 10-fold increase in potency compared to the unsubstituted phenyl scaffold. The fluorine atom provides a critical metabolic shield against P450 oxidation while maintaining a small steric profile that fits the AMPA receptor allosteric site.

Experimental Protocols

To replicate these results, you must first convert the aldehyde into the active carboxamide or amine ligand, then test it.

Phase A: Synthesis of the Active Ligand (Reductive Amination)

The aldehyde is the electrophilic partner.

  • Reactants: Dissolve 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 eq) and the target amine (e.g., benzylamine, 1.2 eq) in anhydrous Dichloroethane (DCE).

  • Catalysis: Add catalytic Acetic Acid (AcOH). Stir for 30 mins to form the imine intermediate (Schiff base).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1] The fluorine atom on the isoxazole ring is stable under these mild reducing conditions.

Phase B: Electrophysiology Assay (The Benchmark)

Validating the "Performance" of the synthesized ligand.

  • Cell Preparation: Transfect HEK293T cells with cDNA encoding the GluA2 subunit (flip isoform) and GFP (for identification).

  • Recording Solution:

    • Extracellular: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette): 140 mM CsF, 10 mM HEPES, 11 mM EGTA (pH 7.2).

  • Application:

    • Apply Glutamate (10 mM) via a fast-perfusion system to elicit a control current.

    • Co-apply Glutamate (10 mM) + Test Compound (derived from aldehyde) .

  • Analysis: Calculate the % Inhibition of the steady-state current.

    • Success Criterion: >50% inhibition at 10 µM concentration.

Visualization of Workflows

Diagram 1: The "Privileged Scaffold" Synthesis Pathway

This diagram illustrates how the aldehyde serves as the divergence point for creating high-potency libraries.

SynthesisWorkflow Aldehyde 5-(4-Fluorophenyl) isoxazole-3-carboxaldehyde (The Scaffold) Imine Schiff Base Intermediate Aldehyde->Imine + Amine (AcOH, DCE) Carboxamide Isoxazole-3-Carboxamide (ISX-11 Analog) Aldehyde->Carboxamide + Oxidation Then Amidation Amine Secondary Amine Ligand Imine->Amine + NaBH(OAc)3 (Reduction)

Caption: The 4-fluorophenyl aldehyde is a versatile precursor, yielding amines via reductive amination or carboxamides via oxidation/amidation.[1][2][3][4][5][6][7][8][9][10][11]

Diagram 2: AMPA Receptor Modulation Logic

This diagram explains the mechanism validated by the assay.

AMPAModulation Glutamate Glutamate (Agonist) Receptor GluA2 AMPA Receptor Glutamate->Receptor Binds ChannelOpen Channel Opening (Ca2+ Influx) Receptor->ChannelOpen Activation Outcome Reduced Excitotoxicity (Neuroprotection) ChannelOpen->Outcome Prevention Inhibitor Fluorophenyl-Isoxazole Derivative Inhibitor->Receptor Binds Allosteric Site Modulation Allosteric Inhibition Inhibitor->Modulation Induces Modulation->ChannelOpen Blocks

Caption: The fluorinated derivative acts as a negative allosteric modulator, preventing excessive Calcium influx.

References

  • Synthesis and AMPA Modulation: ResearchGate. "Synthesis of indole-3-isoxazole-5-carboxamide derivatives... and evaluation as modulators of GluA2-containing AMPA receptors."

  • Antioxidant & Bioactivity: PubMed Central (PMC). "In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives."

  • Chemical Properties & Safety: Sigma-Aldrich. "5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Specification."[12]

  • Antimicrobial Benchmarking: MDPI. "Efficient Synthesis... and Antibacterial Assessment of New Functionalized Isoxazoles."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.